molecular formula C49H68N14O15 B12406276 Mca-PLA-Nva-Dap(Dnp)-AR-NH2

Mca-PLA-Nva-Dap(Dnp)-AR-NH2

Cat. No.: B12406276
M. Wt: 1093.1 g/mol
InChI Key: YFZQNMDPUINDHE-QEFIOWGDSA-N
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Description

Mca-PLA-Nva-Dap(Dnp)-AR-NH2 is a useful research compound. Its molecular formula is C49H68N14O15 and its molecular weight is 1093.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C49H68N14O15

Molecular Weight

1093.1 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H68N14O15/c1-7-10-34(45(69)60-36(24-54-32-16-13-29(62(73)74)22-38(32)63(75)76)47(71)56-26(4)43(67)57-33(42(50)66)11-8-17-53-49(51)52)58-44(68)27(5)55-46(70)35(19-25(2)3)59-48(72)37-12-9-18-61(37)40(64)20-28-21-41(65)78-39-23-30(77-6)14-15-31(28)39/h13-16,21-23,25-27,33-37,54H,7-12,17-20,24H2,1-6H3,(H2,50,66)(H,55,70)(H,56,71)(H,57,67)(H,58,68)(H,59,72)(H,60,69)(H4,51,52,53)/t26-,27-,33-,34-,35-,36-,37-/m0/s1

InChI Key

YFZQNMDPUINDHE-QEFIOWGDSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC

Canonical SMILES

CCCC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Mca-PLA-Nva-Dap(Dnp)-AR-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mca-PLA-Nva-Dap(Dnp)-AR-NH2 is a highly sensitive fluorogenic peptide substrate primarily utilized for the detection and quantification of Matrix Metalloproteinase-2 (MMP-2) activity. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and applications in research. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate its effective use in laboratory settings.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their enzymatic activity is implicated in both normal physiological processes and various pathologies, including cancer cell invasion, angiogenesis, and arthritis.[1] this compound is a synthetic peptide designed as a specific substrate for MMP-2, also known as gelatinase A.[1][2] Its utility lies in its ability to generate a quantifiable fluorescent signal upon cleavage by the enzyme, enabling real-time monitoring of MMP-2 activity.[3]

The peptide sequence, Mca-Pro-Leu-Ala-Nva-Dap(Dnp)-Ala-Arg-NH2, incorporates a fluorophore, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).[3][4] In its intact state, the close proximity of the Dnp group to the Mca group results in the quenching of fluorescence via Fluorescence Resonance Energy Transfer (FRET).[3] Enzymatic cleavage of the peptide bond between the Nva and Dap residues separates the fluorophore from the quencher, leading to a detectable increase in fluorescence intensity.[3]

Physicochemical Properties

PropertyValueReference
Full Name (7-Methoxycoumarin-4-yl)acetyl-Prolyl-Leucyl-Alanyl-Norvalyl-Diaminopropionyl(2,4-dinitrophenyl)-Alanyl-Arginine amide[5]
Molecular Formula C49H68N14O15[4]
Molecular Weight 1093.16 g/mol [4]
Excitation Wavelength 325-328 nm[1][5]
Emission Wavelength 393-420 nm[1][5]
Solubility Soluble in DMSO[5]
Storage Store at -20°C[4]

Mechanism of Action

The functionality of this compound as a fluorogenic substrate is based on the principle of FRET.

FRET_Mechanism cluster_0 Intact Substrate (No Fluorescence) cluster_1 Cleaved Substrate (Fluorescence) Mca Mca (Fluorophore) Peptide Pro-Leu-Ala-Nva-Dap-Ala-Arg Mca->Peptide Dnp Dnp (Quencher) Mca->Dnp FRET Peptide->Dnp label_no_fluorescence Energy Transfer (Quenching) Mca_Cleaved Mca-Pro-Leu-Ala-Nva Fluorescence Fluorescence Emission Mca_Cleaved->Fluorescence Emits Light Dnp_Cleaved Dap(Dnp)-Ala-Arg MMP2 MMP-2 MMP2->Peptide Cleavage

Mechanism of the fluorogenic substrate this compound.

Quantitative Data: Enzymatic Kinetics

The efficiency of cleavage by various MMPs is represented by the catalytic efficiency constant (kcat/Km). A higher kcat/Km value indicates a more efficient substrate for the enzyme.

Enzymekcat/Km (M⁻¹s⁻¹)Reference
MMP-2 (Gelatinase A) 6.3 x 10⁵[4]
MMP-7 (Matrilysin) 1.7 x 10⁵[4]

Note: Data for other MMPs with this specific substrate is limited in the reviewed literature. Researchers should perform their own specificity profiling for other MMPs of interest.

Experimental Protocols

MMP-2 Activity Assay

This protocol provides a general framework for measuring MMP-2 activity using this compound.

Materials:

  • This compound substrate

  • Recombinant active MMP-2 enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).

  • Enzyme Preparation: Dilute the active MMP-2 enzyme in Assay Buffer to the desired concentration.

  • Assay Reaction:

    • Add 50 µL of the diluted enzyme solution to the wells of the 96-well plate.

    • Include a negative control with Assay Buffer only (no enzyme).

    • To initiate the reaction, add 50 µL of the diluted substrate solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (Ex: 328 nm, Em: 420 nm).

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • The rate of substrate cleavage is proportional to the increase in fluorescence over time.

MMP2_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis P1 Prepare Substrate Solution A2 Add Substrate to Initiate P1->A2 P2 Prepare MMP-2 Solution A1 Add MMP-2 to Plate P2->A1 P3 Prepare Assay Buffer A1->A2 D1 Measure Fluorescence (Ex: 328 nm, Em: 420 nm) A2->D1 D2 Plot Fluorescence vs. Time D1->D2 D3 Calculate Initial Velocity D2->D3

A generalized workflow for an MMP-2 activity assay.

Relevant Signaling Pathway: Regulation of MMP-2 Expression

The expression and activity of MMP-2 are tightly regulated by complex signaling pathways, often initiated by growth factors and cytokines. Understanding these pathways is crucial for interpreting changes in MMP-2 activity observed in experimental systems.

MMP2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors (e.g., IGF-1, TGF-β) RTK Receptor Tyrosine Kinase GF->RTK Binding & Activation PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR TF Transcription Factors (e.g., AP-1, NF-κB) mTOR->TF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF MMP2_Gene MMP2 Gene TF->MMP2_Gene Transcription MMP2_mRNA MMP2 mRNA MMP2_Gene->MMP2_mRNA Pro_MMP2 Pro-MMP-2 (inactive) MMP2_mRNA->Pro_MMP2 Translation & Secretion Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Activation (e.g., by MT1-MMP)

Key signaling pathways regulating MMP-2 expression and activation.

Conclusion

This compound is a valuable tool for the specific and sensitive detection of MMP-2 activity. Its application in a FRET-based assay allows for real-time kinetic measurements, which are essential for studying enzyme function, screening for inhibitors, and investigating the role of MMP-2 in various disease models. This guide provides the foundational knowledge and protocols necessary for the successful implementation of this substrate in research and drug development settings.

References

An In-depth Technical Guide to the Mechanism of Action of Mca-PLA-Nva-Dap(Dnp)-AR-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the fluorogenic peptide substrate, Mca-PLA-Nva-Dap(Dnp)-AR-NH2. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this tool in the study of matrix metalloproteinase-2 (MMP-2) activity and for the screening of potential inhibitors.

Core Mechanism of Action: FRET-Based Proteolysis

The fundamental mechanism of action of this compound relies on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] This synthetic peptide incorporates a fluorescent donor molecule, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor molecule, 2,4-Dinitrophenyl (Dnp).[3][4]

In its intact state, the close proximity of the Mca fluorophore to the Dnp quencher within the peptide sequence allows for efficient FRET to occur. The energy from the excited Mca molecule is non-radiatively transferred to the Dnp molecule, resulting in the quenching of Mca's fluorescence.[4]

This compound is a specific substrate for matrix metalloproteinase-2 (MMP-2).[5][6][7] Upon the introduction of active MMP-2, the enzyme recognizes and cleaves a specific peptide bond within the substrate. This proteolytic cleavage separates the Mca fluorophore from the Dnp quencher.[4] The increased distance between the two moieties disrupts the FRET process, leading to a significant increase in the fluorescence emission of the Mca group. This increase in fluorescence is directly proportional to the enzymatic activity of MMP-2 and can be monitored in real-time to determine the rate of substrate cleavage.[8]

The cleavage of a similar, widely used MMP substrate, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, occurs at the Gly-Leu bond.[9] While the precise cleavage site for this compound is not explicitly stated in the provided search results, it is highly likely to be at a similar position within the peptide backbone recognized by the catalytic domain of MMP-2.

FRET_Mechanism cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Mca Mca Peptide PLA-Nva-Dap-AR Dnp Dnp Mca->Dnp FRET MMP-2 MMP-2 Mca_Cleaved Mca-Peptide Fragment Light Fluorescence Mca_Cleaved->Light Dnp_Cleaved Dnp-Peptide Fragment MMP-2->Mca_Cleaved Proteolytic Cleavage

Caption: FRET-based mechanism of this compound cleavage by MMP-2.

Quantitative Data

The efficiency of enzymatic reactions is often described by the Michaelis-Menten kinetic parameters, Km and kcat. While specific individual values for this compound were not found in the search results, the catalytic efficiency (kcat/Km) for a closely related substrate, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, has been reported. This provides a valuable point of comparison for the enzymatic activity of different MMPs.

EnzymeSubstratekcat/Km (M⁻¹s⁻¹)
MMP-2 (Gelatinase A)Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂6.3 x 10⁵[9]
MMP-7 (Matrilysin)Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂1.7 x 10⁵[9]

Note: This data is for a similar, not identical, substrate and should be used as a reference.

Experimental Protocols

While a specific, detailed protocol for this compound was not available in the search results, a general experimental workflow for a continuous fluorometric MMP assay can be outlined. Researchers should optimize these conditions for their specific experimental setup.

A. Materials and Reagents:

  • Active recombinant MMP-2 enzyme

  • This compound substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing NaCl, CaCl₂, and a detergent like Brij-35)

  • MMP inhibitor (for control experiments, e.g., EDTA, 1,10-phenanthroline)

  • 96-well black microplates

  • Fluorescence microplate reader

B. General Assay Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound substrate in a suitable solvent like DMSO.

    • Prepare a stock solution of active MMP-2 in assay buffer. The final concentration will need to be optimized.

    • Prepare the assay buffer. A typical composition is 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.

  • Assay Setup:

    • To each well of a 96-well black microplate, add the desired volume of assay buffer.

    • For inhibitor studies, add the inhibitor at various concentrations to the respective wells.

    • Add the MMP-2 enzyme to all wells except the negative control (blank) wells.

    • Initiate the reaction by adding the this compound substrate to all wells. The final substrate concentration should ideally be at or below the Km value for accurate kinetic measurements.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).

    • Use an excitation wavelength of approximately 325-328 nm and an emission wavelength of 393-420 nm.[4][5]

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme) from all readings.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

    • For inhibitor studies, plot the V₀ against the inhibitor concentration to determine the IC₅₀ value.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_measurement 3. Fluorescence Measurement cluster_analysis 4. Data Analysis Substrate_Stock Prepare Substrate Stock (DMSO) Add_Substrate Initiate with Substrate Substrate_Stock->Add_Substrate Enzyme_Stock Prepare Enzyme Stock (Assay Buffer) Add_Enzyme Add MMP-2 Enzyme Enzyme_Stock->Add_Enzyme Assay_Buffer Prepare Assay Buffer Add_Buffer Add Assay Buffer Assay_Buffer->Add_Buffer Add_Inhibitor Add Inhibitor (for IC50 determination) Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Plate_Reader Incubate at 37°C in Fluorescence Plate Reader Add_Substrate->Plate_Reader Read_Fluorescence Read Fluorescence (Ex: 328 nm, Em: 420 nm) at time intervals Plate_Reader->Read_Fluorescence Background_Subtraction Subtract Background Read_Fluorescence->Background_Subtraction Plot_Data Plot Fluorescence vs. Time Background_Subtraction->Plot_Data Calculate_Rate Determine Initial Reaction Rate (V₀) Plot_Data->Calculate_Rate IC50_Determination Calculate IC₅₀ (for inhibitor studies) Calculate_Rate->IC50_Determination

Caption: General experimental workflow for an MMP-2 activity assay.

Relevant Signaling Pathways

MMP-2 is a key enzyme involved in the degradation of the extracellular matrix (ECM), a process crucial for normal physiological events and also central to the pathology of diseases such as cancer.[10][11] The expression and activity of MMP-2 are tightly regulated by complex signaling pathways. Understanding these pathways is critical for developing targeted therapies.

Several key signaling pathways are known to modulate MMP-2 expression and activity, including:

  • PI3K/Akt Pathway: This pathway is often activated by growth factors and can lead to the upregulation of MMP-2 expression.

  • MAPK/ERK Pathway: This cascade is another critical regulator of cell proliferation and survival that can influence MMP-2 levels.

  • TGF-β Signaling: Transforming growth factor-beta can have dual roles in cancer but is often implicated in promoting invasion and metastasis through the induction of MMPs.[12]

  • Toll-Like Receptor (TLR) Signaling: Recent evidence suggests that MMP-2 can signal through TLR2 and TLR4, modulating the tumor microenvironment and immune responses.[13]

In the context of cancer, MMP-2 plays a significant role in tumor growth, invasion, angiogenesis, and metastasis.[10][11][12] It facilitates cancer cell dissemination by breaking down the basement membrane and other ECM components, allowing tumor cells to invade surrounding tissues and enter the bloodstream.

MMP2_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_activation Extracellular Activation cluster_effects Cellular Effects Growth_Factors Growth Factors (e.g., TGF-β) Receptors Receptors (e.g., TGF-βR, TLRs) Growth_Factors->Receptors Cytokines Cytokines Cytokines->Receptors ECM_Components ECM Components PI3K_Akt PI3K/Akt Pathway Receptors->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Receptors->MAPK_ERK SMAD SMAD Pathway Receptors->SMAD NF_kB NF-κB Pathway Receptors->NF_kB Transcription_Factors Transcription Factors (e.g., AP-1, Sp1) PI3K_Akt->Transcription_Factors MAPK_ERK->Transcription_Factors SMAD->Transcription_Factors NF_kB->Transcription_Factors MMP2_Gene MMP2 Gene Transcription Transcription_Factors->MMP2_Gene pro_MMP2 pro-MMP2 (inactive) MMP2_Gene->pro_MMP2 Active_MMP2 Active MMP-2 pro_MMP2->Active_MMP2 Activation by MT1-MMP/TIMP-2 MT1_MMP MT1-MMP TIMP2 TIMP-2 ECM_Degradation ECM Degradation Active_MMP2->ECM_Degradation Angiogenesis Angiogenesis Active_MMP2->Angiogenesis Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Metastasis Metastasis Cell_Migration->Metastasis

References

An In-depth Technical Guide to Mca-PLA-Nva-Dap(Dnp)-AR-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the structure, synthesis, and application of the fluorogenic peptide substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH2, designed for researchers, scientists, and drug development professionals. This document details the substrate's mechanism of action, a representative synthesis protocol, and a standard experimental procedure for its use in quantifying the activity of Matrix Metalloproteinase-2 (MMP-2).

Core Structure and Properties

This compound is a highly specific, internally quenched fluorogenic substrate for MMP-2.[1][2][3] Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence is flanked by a fluorescent donor group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp).[4][5] In its intact state, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence.[5] Upon enzymatic cleavage of the peptide backbone by MMP-2, the Mca group is spatially separated from the Dnp group, leading to a measurable increase in fluorescence intensity.[2][4][6]

The peptide sequence, Pro-Leu-Ala-Nva-Dap-Ala-Arg, is specifically designed to be recognized and cleaved by MMP-2. The cleavage event allows for the sensitive and continuous monitoring of MMP-2 enzymatic activity.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Full Name 1-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucyl-L-alanyl-L-norvalyl-3-[(2,4-dinitrophenyl)amino]-L-alanyl-L-alanyl-L-argininamide[2]
Molecular Formula C49H68N14O15[5]
Molecular Weight 1093.16 g/mol [5]
Excitation Wavelength (Mca) 325-328 nm[2][3]
Emission Wavelength (Mca) 393-420 nm[2][3]
Purity ≥95%[6]
Solubility Soluble in DMSO (1 mg/ml)[2]
Storage -20°C[5]

Synthesis Protocol

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][8] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[7][8]

Materials and Reagents
  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Dap(Dnp)-OH, Fmoc-Nva-OH, Fmoc-Leu-OH, Fmoc-Pro-OH)

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • N-terminal capping agent: (7-Methoxycoumarin-4-yl)acetic acid

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Synthesis Workflow

The synthesis proceeds through a series of iterative cycles of deprotection and coupling, followed by N-terminal modification and final cleavage from the resin.

Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Arg(Pbf)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Ala-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Dap(Dnp)-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-Nva-OH Deprotection4->Coupling4 Deprotection5 Fmoc Deprotection Coupling4->Deprotection5 Coupling5 Couple Fmoc-Leu-OH Deprotection5->Coupling5 Deprotection6 Fmoc Deprotection Coupling5->Deprotection6 Coupling6 Couple Fmoc-Pro-OH Deprotection6->Coupling6 Deprotection7 Fmoc Deprotection Coupling6->Deprotection7 Capping Couple Mca-OH Deprotection7->Capping Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Capping->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product This compound Purification->Final_Product

Figure 1: Solid-Phase Synthesis Workflow for this compound.

Detailed Methodologies
  • Resin Swelling: The Rink Amide resin is swelled in DMF for 1 hour.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. This is followed by extensive washing with DMF and DCM.

  • Amino Acid Coupling: The corresponding Fmoc-protected amino acid is activated with HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin. The reaction progress is monitored using a Kaiser test.

  • Iterative Cycles: Steps 2 and 3 are repeated for each amino acid in the sequence.

  • N-terminal Capping: After the final Fmoc deprotection, (7-Methoxycoumarin-4-yl)acetic acid is coupled to the N-terminus of the peptide chain using the same coupling reagents.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Experimental Protocol for MMP-2 Activity Assay

This protocol outlines a general procedure for measuring MMP-2 activity using this compound.

Materials and Reagents
  • This compound substrate

  • Recombinant active MMP-2 enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • MMP inhibitor (for control experiments, e.g., EDTA)

  • 96-well black microplate

  • Fluorescence microplate reader

Experimental Workflow

Assay_Workflow Prepare_Reagents Prepare Reagents (Substrate, Enzyme, Buffer) Add_Enzyme Add MMP-2 to Wells Prepare_Reagents->Add_Enzyme Add_Substrate Add Substrate to Wells (Initiate Reaction) Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 328 nm, Em: 420 nm) Incubate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Reaction Velocity) Measure_Fluorescence->Data_Analysis

Figure 2: Experimental Workflow for MMP-2 Activity Assay.

Detailed Methodologies
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

    • Dilute the MMP-2 enzyme to the desired concentration in assay buffer.

    • Prepare working solutions of the substrate in assay buffer.

  • Assay Setup:

    • To each well of a 96-well black microplate, add the diluted MMP-2 enzyme.

    • Include control wells: a negative control (assay buffer without enzyme) and an inhibitor control (enzyme pre-incubated with an MMP inhibitor).

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate solution to each well. The final substrate concentration should be optimized for the specific assay conditions.

  • Incubation and Measurement:

    • Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

  • Data Analysis:

    • Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence intensity versus time curve.

    • The enzyme activity can be expressed as the change in fluorescence units per unit of time.

MMP-2 Signaling Pathway Involvement

MMP-2 plays a crucial role in the degradation of the extracellular matrix (ECM), a process integral to various physiological and pathological events, including tissue remodeling, angiogenesis, and cancer metastasis.[1][9] The expression and activity of MMP-2 are tightly regulated by complex signaling pathways.

MMP2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., VEGF, TGF-β, IGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K PI3K Receptor_Tyrosine_Kinases->PI3K Raf Raf Receptor_Tyrosine_Kinases->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) mTOR->Transcription_Factors MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors MMP2_Gene_Expression MMP-2 Gene Expression Transcription_Factors->MMP2_Gene_Expression

Figure 3: Simplified Signaling Pathways Regulating MMP-2 Gene Expression.

As illustrated in Figure 3, growth factors such as Vascular Endothelial Growth Factor (VEGF), Transforming Growth Factor-beta (TGF-β), and Insulin-like Growth Factor (IGF) can bind to their respective receptor tyrosine kinases on the cell surface.[9] This binding can trigger downstream intracellular signaling cascades, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[10] These pathways converge on the activation of transcription factors that regulate the expression of the MMP-2 gene.[10] The resulting increase in MMP-2 production and secretion contributes to the degradation of the ECM, facilitating cell migration, invasion, and angiogenesis.

Quantitative Data

The enzymatic efficiency of MMPs on fluorogenic substrates is often characterized by the specificity constant (kcat/Km).

Table 2: Kinetic Parameters for this compound

Enzymekcat/Km (M⁻¹s⁻¹)Reference
MMP-2 (Gelatinase A) 6.3 x 10⁵[5]
MMP-7 (Matrilysin) 1.7 x 10⁵[5]

This data indicates that this compound is a highly efficient substrate for MMP-2.

Conclusion

This compound is a valuable tool for the sensitive and specific quantification of MMP-2 activity. Its well-defined structure and mechanism of action, coupled with established synthesis and assay protocols, make it an indispensable reagent for research in cancer biology, tissue remodeling, and drug discovery. Understanding the signaling pathways that regulate MMP-2 expression provides a broader context for interpreting the results obtained using this fluorogenic substrate.

References

Mca-PLA-Nva-Dap(Dnp)-AR-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase-2 (MMP-2)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH2 for the sensitive and continuous assay of Matrix Metalloproteinase-2 (MMP-2) activity. This document details the substrate's properties, mechanism of action, and provides detailed experimental protocols for its use. Furthermore, it explores the intricate signaling pathways involving MMP-2, offering valuable context for researchers in oncology, cardiovascular disease, and other fields where MMP-2 is a key therapeutic target.

Introduction to this compound

This compound is a highly specific, internally quenched fluorogenic peptide substrate designed for the kinetic analysis of MMP-2 activity.[1] The peptide sequence, Pro-Leu-Ala-Nva, is flanked by a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).

In its intact form, the fluorescence of the Mca group is quenched by the proximal Dnp group through Fluorescence Resonance Energy Transfer (FRET).[2] Upon enzymatic cleavage of the peptide backbone by MMP-2, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time monitoring of MMP-2 catalysis.

Biochemical and Spectroscopic Properties

A summary of the key quantitative data for the this compound substrate is presented in the table below. These parameters are essential for designing and interpreting MMP-2 activity assays.

PropertyValueReference(s)
Molecular FormulaC₄₉H₆₈N₁₄O₁₅[3]
Molecular Weight1093.16 g/mol [4]
Excitation Wavelength (λex)~328 nm[3][5]
Emission Wavelength (λem)~420 nm[3][5]
Catalytic Efficiency (kcat/Km) for MMP-26.3 x 10⁵ M⁻¹s⁻¹[4]

Note on Spectroscopic Data: The excitation and emission maxima for the Mca fluorophore can exhibit slight variations depending on the solvent and local environment. Other reported values include excitation at 322-325 nm and emission at 381-393 nm.[6][7] It is recommended to determine the optimal settings empirically on the specific instrumentation being used.

Mechanism of Action: FRET-Based Cleavage

The functionality of this compound as a fluorogenic substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The workflow of this process is depicted in the diagram below.

FRET_Mechanism Mechanism of the Fluorogenic Substrate Intact_Substrate Intact Substrate Mca-(Peptide)-Dnp MMP2 MMP-2 Intact_Substrate->MMP2 Binding Quenched Fluorescence Quenched (Low Signal) Intact_Substrate->Quenched Cleaved_Substrate Cleaved Fragments Mca-(Peptide) + Dnp-(Peptide) Fluorescence Fluorescence Emitted (High Signal) Cleaved_Substrate->Fluorescence MMP2->Cleaved_Substrate Cleavage

Mechanism of FRET-based substrate cleavage by MMP-2.

Experimental Protocols

This section provides a detailed methodology for performing an MMP-2 activity assay using the this compound substrate.

Materials and Reagents
  • This compound substrate

  • Recombinant human MMP-2 (pro-form or active)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5

  • Activation Buffer (for pro-MMP-2): Assay Buffer containing 1 mM p-aminophenylmercuric acetate (APMA)

  • MMP inhibitor (e.g., Ilomastat, for control experiments)

  • DMSO (for substrate stock solution)

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow

The general workflow for conducting an MMP-2 activity assay is outlined in the following diagram.

Assay_Workflow MMP-2 Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, Enzyme) ProMMP2_Activation Activate pro-MMP-2 (if necessary) Reagent_Prep->ProMMP2_Activation Serial_Dilution Prepare Serial Dilutions (Enzyme, Inhibitor) ProMMP2_Activation->Serial_Dilution Add_Enzyme Add MMP-2 to Wells Serial_Dilution->Add_Enzyme Add_Inhibitor Add Inhibitor (for control) Serial_Dilution->Add_Inhibitor Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add Substrate (Initiate Reaction) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (λex=~328nm, λem=~420nm) Incubate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Activity) Measure_Fluorescence->Data_Analysis

A generalized workflow for an MMP-2 fluorogenic assay.
Detailed Procedure

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C, protected from light. Dilute the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range) immediately before use.

  • Enzyme Activation (if using pro-MMP-2):

    • Dilute the pro-MMP-2 to the desired concentration in Activation Buffer.

    • Incubate at 37°C for 1-2 hours to allow for APMA-mediated activation.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

    • For inhibitor studies, add the inhibitor at various concentrations to the respective wells.

    • Add 25 µL of the activated MMP-2 enzyme solution to each well.

    • Include a negative control with no enzyme and a positive control with a known concentration of active MMP-2.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

    • For kinetic assays, record fluorescence readings every 1-5 minutes for a period of 30-60 minutes. For endpoint assays, take a final reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all readings.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

    • Enzyme activity can be calculated by comparing the reaction rates to a standard curve generated with a known amount of the free Mca fluorophore.

MMP-2 in Cellular Signaling

MMP-2 is a critical regulator of the extracellular matrix (ECM) and plays a pivotal role in numerous physiological and pathological processes, including angiogenesis, wound healing, and cancer metastasis.[8] Its expression and activity are tightly controlled by a complex network of signaling pathways.

MMP-2 Signaling in Cancer Metastasis

In the context of cancer, MMP-2 facilitates tumor cell invasion and metastasis by degrading components of the basement membrane and ECM, thereby allowing cancer cells to intravasate into and extravasate from blood vessels.[9][10] The diagram below illustrates a simplified signaling pathway leading to increased MMP-2 activity and its downstream effects in cancer metastasis.

MMP2_Signaling_Metastasis MMP-2 Signaling in Cancer Metastasis cluster_upstream Upstream Regulation cluster_mmp2 MMP-2 Regulation & Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., TGF-β, EGF) Receptors Cell Surface Receptors Growth_Factors->Receptors Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptors PI3K_AKT PI3K/Akt Pathway Receptors->PI3K_AKT MAPK MAPK Pathway Receptors->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) PI3K_AKT->Transcription_Factors MAPK->Transcription_Factors MMP2_Gene MMP-2 Gene Transcription Transcription_Factors->MMP2_Gene proMMP2 pro-MMP-2 (inactive) MMP2_Gene->proMMP2 Translation & Secretion activeMMP2 Active MMP-2 proMMP2->activeMMP2 Activation by MT1-MMP ECM_Degradation ECM Degradation (e.g., Collagen IV) activeMMP2->ECM_Degradation Release_GF Release of Sequestered Growth Factors activeMMP2->Release_GF Angiogenesis Promotion of Angiogenesis activeMMP2->Angiogenesis MT1_MMP MT1-MMP Cell_Migration Increased Cell Migration & Invasion ECM_Degradation->Cell_Migration Release_GF->Cell_Migration Metastasis Metastasis Cell_Migration->Metastasis Angiogenesis->Metastasis

Simplified signaling cascade of MMP-2 in cancer metastasis.

Conclusion

This compound is a valuable tool for researchers investigating the role of MMP-2 in health and disease. Its high specificity and the continuous nature of the fluorogenic assay provide a robust platform for high-throughput screening of MMP-2 inhibitors and for detailed kinetic studies. Understanding the biochemical properties of this substrate and the complex signaling networks that regulate MMP-2 activity is crucial for the development of novel therapeutics targeting this important enzyme.

References

The Principle of FRET in Mca-PLA-Nva-Dap(Dnp)-AR-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles of Förster Resonance Energy Transfer (FRET) as applied to the specific fluorogenic peptide substrate, Mca-PLA-Nva-Dap(Dnp)-AR-NH2. It is designed to serve as a technical resource, offering detailed information on the substrate's mechanism of action, quantitative data for experimental design, and a step-by-step protocol for its use in enzymatic assays.

The Core Principle: Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, over a typical distance of 1-10 nanometers.[1][2] Instead of the donor emitting a photon after excitation, its energy is directly transferred to the acceptor, which then may or may not fluoresce. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying as the inverse sixth power of their separation. This strong distance dependence makes FRET a powerful tool for studying molecular interactions and conformational changes in biological systems.

Several key conditions must be met for FRET to occur:

  • Proximity: The donor and acceptor molecules must be in close proximity, typically within 10-100 Å.

  • Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.

  • Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

In the context of the this compound substrate, the FRET principle is employed to create a "quenched" system. In its intact state, the donor fluorophore and the acceptor quencher are held in close proximity by the peptide backbone, leading to efficient FRET and quenching of the donor's fluorescence.

The FRET Substrate: this compound

This compound is a fluorogenic peptide substrate primarily designed for the continuous assay of Matrix Metalloproteinase-2 (MMP-2) activity.[3][4][5][6] It can also be cleaved by other MMPs, such as MMP-7.[7] The peptide sequence, Pro-Leu-Ala-Nva-Ala-Arg, serves as a recognition and cleavage site for MMP-2. The key to its function as a FRET substrate lies in the donor-acceptor pair incorporated into its structure:

  • Mca (7-methoxycoumarin-4-yl)acetyl): This is the fluorescent donor group attached to the N-terminus of the peptide. When excited, it has the potential to emit a fluorescent signal.

  • Dap(Dnp) (N-β-(2,4-dinitrophenyl)-L-α,β-diaminopropionic acid): This is the acceptor, a non-fluorescent quencher group. The Dnp moiety efficiently absorbs the energy emitted by the Mca fluorophore when they are in close proximity.[2]

In the intact peptide, the Mca and Dnp groups are positioned closely enough for efficient FRET to occur. Upon excitation of the Mca donor, the energy is transferred to the Dnp quencher and dissipated as heat, resulting in minimal fluorescence. When MMP-2 cleaves the peptide backbone between the Mca and Dnp residues, they diffuse apart. This separation disrupts the FRET process, leading to a significant increase in the fluorescence of the Mca group. The rate of this fluorescence increase is directly proportional to the enzymatic activity of MMP-2.[2]

Quantitative Data

The following tables summarize the key quantitative parameters for the this compound FRET substrate and its components. This data is essential for designing and interpreting experiments.

Table 1: Photophysical Properties of the Mca/Dnp FRET Pair

ParameterValueReference
Mca Excitation Wavelength (λex)~325-328 nm[8][9]
Mca Emission Wavelength (λem)~393-420 nm[8][9][10]
Dnp Absorption Maximum (λabs)~360-365 nm
Mca Quantum Yield (ΦD)0.49[2]
Förster Radius (R0)36.5 Å (3.65 nm)

Table 2: Enzymatic Kinetic Parameters for this compound

Enzymekcat/Km (M⁻¹s⁻¹)Reference
MMP-26.3 x 10⁵[7]
MMP-71.7 x 10⁵[7]

Experimental Protocol: MMP-2 Activity Assay

This protocol provides a general framework for measuring the enzymatic activity of MMP-2 using the this compound substrate. It is recommended to optimize the conditions for your specific experimental setup.

Materials:

  • Recombinant active MMP-2 enzyme

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5[1][3][11]

  • Inhibitor (optional, for control experiments), e.g., a broad-spectrum MMP inhibitor like GM6001

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and store it at 4°C.

    • Reconstitute the this compound substrate in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C, protected from light.

    • Dilute the recombinant active MMP-2 enzyme to the desired working concentration in assay buffer just before use. Keep the enzyme on ice.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Enzyme wells: X µL of diluted MMP-2 enzyme.

      • Substrate control wells: X µL of assay buffer (no enzyme).

      • Inhibitor control wells (optional): X µL of diluted MMP-2 enzyme pre-incubated with an inhibitor for a specified time (e.g., 15-30 minutes at room temperature).

    • Bring the total volume in each well to 90 µL with assay buffer.

  • Initiation of the Reaction:

    • Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to the final desired concentration (typically in the low micromolar range, e.g., 1-10 µM).

    • Add 10 µL of the substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

    • Instrument Settings:

      • Excitation wavelength: ~328 nm

      • Emission wavelength: ~393 nm

      • It is recommended to use a cutoff filter to minimize bleed-through from the excitation source.

  • Data Analysis:

    • Subtract the background fluorescence (from substrate control wells) from the fluorescence readings of the enzyme and inhibitor control wells.

    • Plot the fluorescence intensity versus time for each sample.

    • The initial rate of the reaction (the linear portion of the curve) is proportional to the enzyme activity. Calculate the slope of this linear phase (ΔRFU/Δt).

    • Enzyme activity can be quantified by comparing the reaction rates to a standard curve of a known concentration of the fluorescent product (Mca).

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

FRET_Principle cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Donor_Excited Excited Mca (Donor) Acceptor Dnp (Quencher) Donor_Excited->Acceptor FRET Heat Heat Acceptor->Heat Non-radiative decay Donor_Excited_Cleaved Excited Mca (Donor) Fluorescence Fluorescence Donor_Excited_Cleaved->Fluorescence Photon Emission Acceptor_Cleaved Dnp (Quencher) Intact_Peptide Mca-Peptide-Dnp MMP2 MMP-2 Intact_Peptide->MMP2 Cleavage Site Cleaved_Peptides Mca-Peptide + Peptide-Dnp Excitation Excitation Light (~328 nm) Excitation->Intact_Peptide Absorption Excitation->Cleaved_Peptides Absorption MMP2->Cleaved_Peptides Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis Prepare_Buffer Prepare Assay Buffer Prepare_Substrate Prepare Substrate Stock Prepare_Enzyme Prepare Enzyme Dilution Add_Enzyme Add Enzyme/Buffer to Wells Prepare_Enzyme->Add_Enzyme Add_Substrate Initiate with Substrate Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence Read Fluorescence (Ex: 328nm, Em: 393nm) Incubate->Read_Fluorescence Plot_Data Plot Fluorescence vs. Time Read_Fluorescence->Plot_Data Calculate_Rate Calculate Initial Reaction Rate Plot_Data->Calculate_Rate Signaling_Pathway Pro_MMP2 Pro-MMP-2 (Zymogen) Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Proteolytic Cleavage FRET_Substrate Intact FRET Substrate (Low Fluorescence) Active_MMP2->FRET_Substrate Cleavage Cleaved_Substrate Cleaved Substrate (High Fluorescence) FRET_Substrate->Cleaved_Substrate Activators Activators (e.g., other proteases) Activators->Pro_MMP2 Activation Inhibitors Inhibitors (e.g., TIMPs, synthetic) Inhibitors->Active_MMP2 Inhibition

References

An In-depth Technical Guide on the Role of Mca and Dnp in the Fluorogenic Peptide Substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide details the core principles and applications of the fluorogenic peptide substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH₂, focusing on the integral roles of the 7-methoxycoumarin-4-acetyl (Mca) and 2,4-dinitrophenyl (Dnp) moieties. This substrate is a powerful tool for the continuous monitoring of specific protease activity, particularly for enzymes like matrix metalloproteinase-2 (MMP-2).[1][2][3]

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The functionality of this peptide substrate is predicated on the photophysical phenomenon of Fluorescence Resonance Energy Transfer (FRET).[4][5][6] In this process, energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another molecule, the chromophore (the acceptor or quencher), when they are in close proximity.

  • Mca as the Fluorophore (Donor): The Mca group, attached to the N-terminus of the peptide, serves as the fluorescent donor.[7][8] When excited by an appropriate light source, it has the potential to emit light (fluoresce).

  • Dnp as the Quencher (Acceptor): The Dnp group, attached to the side chain of a diaminopropionic acid (Dap) residue, functions as the quencher.[8][9][10][11] The absorption spectrum of Dnp significantly overlaps with the emission spectrum of Mca.[4][12]

In the intact peptide, the Mca and Dnp groups are held in close proximity by the peptide backbone. When the Mca fluorophore is excited, its energy is efficiently transferred to the nearby Dnp quencher and dissipated as heat, preventing the emission of light.[13][14] This process is known as quenching, rendering the intact substrate virtually non-fluorescent.[12][15]

Upon enzymatic cleavage of a specific peptide bond between the Mca and Dnp moieties, the two groups are separated. This separation disrupts the FRET process. The Mca fluorophore, now free from the quenching effect of Dnp, can emit its characteristic fluorescence upon excitation.[14][15] The rate of increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage, allowing for real-time kinetic analysis of protease activity.[4][5][15]

FRET_Mechanism cluster_0 Intact Substrate (Quenched State) cluster_1 Cleaved Substrate (Fluorescent State) Excitation1 Excitation Light (λ ≈ 325 nm) Mca1 Mca (Fluorophore) Excitation1->Mca1 Energy In Dnp1 Dnp (Quencher) Mca1->Dnp1 Enzyme Protease Cleavage Mca2 Mca Emission Fluorescence (λ ≈ 392 nm) Mca2->Emission Energy Out Dnp2 Dnp Excitation2 Excitation Light (λ ≈ 325 nm) Excitation2->Mca2 Energy In Enzyme->Mca2 Separation Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis A Prepare Assay Buffer D Pipette Reagents into 96-well Plate A->D B Prepare Enzyme Dilutions B->D C Prepare Substrate Working Solution E Initiate Reaction (Add Substrate) C->E D->E F Incubate at 37°C E->F G Measure Fluorescence (Kinetic Read) F->G H Calculate Reaction Rate (Slope: RFU/min) G->H I Determine Enzyme Activity or Inhibition H->I

References

An In-depth Technical Guide to Mca-PLA-Nva-Dap(Dnp)-AR-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core properties of Mca-PLA-Nva-Dap(Dnp)-AR-NH2, a fluorogenic peptide substrate designed for the sensitive detection of Matrix Metalloproteinase-2 (MMP-2) activity. This document is intended for researchers, scientists, and drug development professionals working in fields such as oncology, cell biology, and pharmacology.

Core Properties and Mechanism of Action

This compound is a synthetic peptide that functions as a sensitive substrate for MMP-2, a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components.[1] Its design is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).[2][3] In the intact peptide, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence.[3] Upon enzymatic cleavage of the peptide backbone by an active MMP, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a significant increase in fluorescence intensity that can be monitored in real-time.[2][3]

Full Chemical Name: 1-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucyl-L-alanyl-L-norvalyl-3-[(2,4-dinitrophenyl)amino]-L-alanyl-L-alanyl-L-argininamide, trifluoroacetate salt[4]

Physicochemical Properties
PropertyValueReference
Molecular Formula C49H68N14O15 • XCF3COOH[4]
Molecular Weight 1093.1 g/mol [4]
Purity ≥95%---
Appearance Lyophilized powder[4]
Solubility DMSO: 1 mg/ml[4]
Excitation Wavelength (Mca) 328 nm[4]
Emission Wavelength (Mca) 420 nm[4]
Storage -20°C[4]
Stability ≥ 4 years at -20°C[4]

Enzyme Kinetics and Substrate Specificity

It is important to note that while this substrate is optimized for MMP-2, some level of cleavage may be observed with other MMPs. For instance, the related substrate Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ also shows activity with MMP-7 (kcat/Km = 1.7 x 10⁵ M⁻¹s⁻¹). Therefore, when working with complex biological samples containing multiple MMPs, it is advisable to use specific inhibitors or immunocapture methods to ensure the measured activity is predominantly from MMP-2.[5]

Experimental Protocols

The following provides a detailed methodology for a typical MMP-2 activity assay using this compound. This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials
  • This compound substrate

  • Recombinant active MMP-2 enzyme (for standard curve)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5

  • Substrate Stock Solution: Dissolve the lyophilized substrate in DMSO to a concentration of 1-10 mM. Store at -20°C.

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_enzyme Prepare Enzyme/Sample Dilutions add_enzyme Add Enzyme/Sample to Plate prep_enzyme->add_enzyme add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence (Ex: 328 nm, Em: 420 nm) incubate->read_fluorescence

Caption: General workflow for an MMP-2 activity assay.

Detailed Procedure
  • Prepare Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically 1-10 µM).

  • Prepare Enzyme/Sample Dilutions:

    • Standard Curve: Prepare a serial dilution of recombinant active MMP-2 in Assay Buffer.

    • Biological Samples: Dilute cell lysates, conditioned media, or other biological samples in Assay Buffer. If pro-MMP-2 is present, it may be activated by pre-incubation with 1 mM 4-aminophenylmercuric acetate (APMA) for 1-2 hours at 37°C. APMA should be subsequently inhibited with a chelating agent or removed.

  • Assay Plate Setup:

    • Add 50 µL of diluted enzyme standards or biological samples to the wells of a 96-well black microplate.

    • Include appropriate controls:

      • Substrate Blank: 50 µL of Assay Buffer without enzyme.

      • Inhibitor Control (optional): 50 µL of enzyme/sample pre-incubated with a known MMP-2 inhibitor.

  • Initiate Reaction: Add 50 µL of the Substrate Working Solution to each well to bring the total volume to 100 µL. Mix gently.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 30-60 minutes using a fluorescence plate reader with excitation at ~328 nm and emission at ~420 nm. The rate of increase in fluorescence is proportional to the MMP-2 activity.

  • Data Analysis:

    • Subtract the fluorescence of the substrate blank from all readings.

    • Plot the fluorescence intensity versus time to determine the reaction rate (slope).

    • Generate a standard curve by plotting the reaction rates of the MMP-2 standards against their concentrations.

    • Determine the MMP-2 activity in the biological samples by interpolating their reaction rates on the standard curve.

Signaling Pathways Regulating MMP-2

MMP-2 expression and activity are tightly regulated by complex intracellular signaling pathways. Understanding these pathways is crucial for researchers investigating the roles of MMP-2 in various physiological and pathological processes.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival.[6] Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases, can lead to the upregulation of MMP-2 expression.[7]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) NFkB NF-κB Akt->NFkB activates mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) MMP2_exp MMP-2 Expression NFkB->MMP2_exp promotes transcription

Caption: PI3K/Akt pathway leading to MMP-2 expression.

TGF-β/Smad Signaling Pathway

Transforming growth factor-beta (TGF-β) is a multifunctional cytokine that can regulate MMP-2 expression through its canonical Smad signaling pathway.[8] In many cell types, TGF-β signaling leads to an increase in MMP-2 production, contributing to processes like epithelial-mesenchymal transition (EMT) and cell invasion.[9]

G TGFb TGF-β TBRII TGF-β Receptor II TGFb->TBRII TBRI TGF-β Receptor I TBRII->TBRI recruits & phosphorylates Smad23 Smad2/3 TBRI->Smad23 phosphorylates Smad_complex Smad2/3-Smad4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to MMP2_exp MMP-2 Expression Nucleus->MMP2_exp promotes transcription

Caption: TGF-β/Smad pathway and its regulation of MMP-2.

MMP-2 Activation Cascade

MMP-2 is typically secreted as an inactive zymogen, pro-MMP-2. Its activation at the cell surface is a critical regulatory step, often mediated by membrane-type MMPs (MT-MMPs), such as MT1-MMP (MMP-14), and tissue inhibitors of metalloproteinases (TIMPs), particularly TIMP-2.[10]

G MT1MMP MT1-MMP complex MT1-MMP/TIMP-2/pro-MMP-2 Complex MT1MMP->complex TIMP2 TIMP-2 TIMP2->complex proMMP2 pro-MMP-2 proMMP2->complex activeMMP2 Active MMP-2 complex->activeMMP2 cleavage

Caption: Simplified MMP-2 activation cascade at the cell surface.

Conclusion

This compound is a valuable tool for the sensitive and continuous measurement of MMP-2 activity. Its utility in elucidating the roles of MMP-2 in health and disease is underscored by the extensive involvement of this protease in various signaling pathways that are central to cellular regulation. This guide provides the foundational knowledge and a practical framework for the effective use of this fluorogenic substrate in a research setting.

References

An In-Depth Technical Guide to Mca-PLA-Nva-Dap(Dnp)-AR-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-PLA-Nva-Dap(Dnp)-AR-NH2 is a highly specific, fluorogenic peptide substrate designed for the sensitive detection of Matrix Metalloproteinase-2 (MMP-2) activity.[1][2][3][4][5][6] MMP-2, also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[6] Dysregulation of MMP-2 activity is implicated in a variety of physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer cell invasion and metastasis.[6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols, and relevant signaling pathways, to facilitate its effective use in research and drug development.

Core Concepts: The Chemistry and Mechanism of Action

This compound is a synthetic peptide that incorporates a fluorophore and a quencher moiety, enabling the detection of MMP-2 activity through Fluorescence Resonance Energy Transfer (FRET). The peptide sequence is Pro-Leu-Ala-Nva-Dap-Ala-Arg.

  • Mca (7-methoxycoumarin-4-yl)acetyl): This is the fluorescent donor group attached to the N-terminus of the peptide.

  • Dap(Dnp) (N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl): This is the quenching acceptor group. The dinitrophenyl (Dnp) group effectively quenches the fluorescence of the Mca group when they are in close proximity within the intact peptide.

The principle of the assay is based on the enzymatic cleavage of the peptide by MMP-2. The cleavage site is located between the Nva (norvaline) and Dap(Dnp) residues. Upon hydrolysis by an active MMP-2 enzyme, the Mca fluorophore is spatially separated from the Dnp quencher. This separation disrupts the FRET, leading to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the MMP-2 activity in the sample.

The excitation and emission maxima for the Mca fluorophore are approximately 328 nm and 420 nm, respectively.[7]

Quantitative Data: Kinetic Parameters

The efficiency and specificity of a substrate are determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for that particular substrate. While comprehensive peer-reviewed data for this compound across a wide range of MMPs is limited, data from commercial suppliers indicates its high specificity for MMP-2.

Enzymekcat/Km (M-1s-1)
MMP-2 (Gelatinase A)6.3 x 105
MMP-7 (Matrilysin)1.7 x 105

Table 1: Reported catalytic efficiencies of this compound with MMP-2 and MMP-7. Data is compiled from commercially available product information.

Experimental Protocols

The following are generalized protocols for a fluorometric MMP-2 activity assay and in situ zymography using this compound. It is crucial to optimize these protocols for specific experimental conditions.

Fluorometric MMP-2 Activity Assay in Solution

This protocol is designed for measuring MMP-2 activity in purified enzyme preparations, cell lysates, or conditioned media.

Materials:

  • This compound substrate

  • Recombinant active MMP-2 (for standard curve)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM). Further dilute the stock solution in Assay Buffer to the desired final working concentration (typically 5-20 µM).

  • Enzyme/Sample Preparation: Dilute the purified MMP-2 or experimental samples (cell lysates, conditioned media) in ice-cold Assay Buffer to the desired concentration.

  • Assay Reaction:

    • Add 50 µL of the diluted enzyme or sample to each well of the 96-well plate.

    • Include a negative control with Assay Buffer only.

    • To initiate the reaction, add 50 µL of the substrate working solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation (328 nm) and emission (420 nm) wavelengths. Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: The rate of the reaction is determined by the slope of the linear portion of the fluorescence intensity versus time curve. The MMP-2 activity in the experimental samples can be quantified by comparing the reaction rates to a standard curve generated with known concentrations of recombinant active MMP-2.

In Situ Zymography for Localization of MMP-2 Activity

This technique allows for the visualization of MMP-2 activity directly in tissue sections.

Materials:

  • This compound substrate

  • Frozen tissue sections (5-10 µm)

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Substrate Solution Preparation: Prepare a working solution of this compound in Incubation Buffer at a final concentration of 10-50 µM.

  • Tissue Section Preparation: Cut frozen tissue sections and mount them on glass slides. Allow the sections to air dry briefly.

  • Incubation: Overlay the tissue sections with the substrate solution and incubate in a humidified chamber at 37°C for 1-4 hours, protected from light.

  • Washing: Gently wash the slides with PBS to remove excess substrate.

  • Visualization: Mount the slides with an appropriate mounting medium and visualize the fluorescence using a fluorescence microscope equipped with a DAPI filter set (or a filter set appropriate for the Mca fluorophore). Areas of MMP-2 activity will exhibit increased fluorescence.

  • Controls: Include a negative control by pre-incubating a tissue section with a broad-spectrum MMP inhibitor (e.g., EDTA or 1,10-phenanthroline) before adding the substrate solution.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of FRET-Based Substrate Cleavage

MMP2_Activation ProMMP2 Pro-MMP-2 (inactive) ActiveMMP2 Active MMP-2 ProMMP2->ActiveMMP2 Cleavage of Pro-domain MT1MMP MT1-MMP MT1MMP->ProMMP2 TIMP2 TIMP-2 TIMP2->MT1MMP Binds to ECM ECM Degradation ActiveMMP2->ECM Assay_Workflow start Start prep_substrate Prepare Substrate Working Solution start->prep_substrate prep_sample Prepare Enzyme/Sample Dilutions start->prep_sample add_to_plate Add Sample and Substrate to 96-well Plate prep_substrate->add_to_plate prep_sample->add_to_plate measure_fl Measure Fluorescence (Ex: 328 nm, Em: 420 nm) add_to_plate->measure_fl analyze Analyze Data: Calculate Reaction Rate measure_fl->analyze end End analyze->end

References

An In-depth Technical Guide to the Cleavage of Mca-PLA-Nva-Dap(Dnp)-AR-NH2 by MMP-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic peptide substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH2 by Matrix Metalloproteinase-2 (MMP-2). This substrate is a valuable tool for assaying MMP-2 activity, which plays a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.

Introduction to this compound and MMP-2

This compound is a synthetic peptide designed as a highly sensitive and specific substrate for MMP-2. Its design is based on the principles of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor group, (7-methoxycoumarin-4-yl)acetyl (Mca), at the N-terminus and a quenching acceptor group, 2,4-dinitrophenyl (Dnp), attached to the side chain of a diaminopropionic acid (Dap) residue within the sequence. In the intact peptide, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence.

MMP-2, also known as gelatinase A, is a zinc-dependent endopeptidase that degrades extracellular matrix components, particularly type IV collagen, a major component of basement membranes. Upon enzymatic cleavage of the peptide bond between the norvaline (Nva) and the Dap(Dnp) residue by MMP-2, the Mca fluorophore is spatially separated from the Dnp quencher. This separation leads to a significant increase in fluorescence intensity, which can be monitored in real-time to determine the rate of substrate cleavage and, consequently, the activity of MMP-2.

Quantitative Data on MMP-2 Cleavage

Substrate SequenceEnzymekcat/Km (M⁻¹s⁻¹)Reference
Mca-Pro-Leu-Ala-Nva-Dap(Dnp)-Ala-Arg-NH2MMP-26.3 x 10⁵[1]

This high catalytic efficiency underscores the substrate's suitability for sensitive detection of MMP-2 activity.

Experimental Protocols

Peptide Synthesis

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A general protocol is outlined below:

1. Resin Preparation:

  • Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

  • Swell the resin in a suitable solvent such as dimethylformamide (DMF).

2. Stepwise Amino Acid Coupling:

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's free amine by treating with a solution of 20% piperidine in DMF.

  • Amino Acid Activation and Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, etc.) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIEA). Add the activated amino acid to the resin to form the peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection, activation, and coupling steps for each amino acid in the sequence (Arg, Ala, Dap(Dnp), Nva, Ala, Leu, Pro).

3. Incorporation of Special Moieties:

  • Dap(Dnp) Incorporation: Use Fmoc-Dap(Dnp)-OH as the building block. The Dnp group is already attached to the side chain of the diaminopropionic acid.

  • Mca Group Acylation: After the final amino acid (Proline) is coupled and its Fmoc group is removed, acylate the N-terminal amine with (7-methoxycoumarin-4-yl)acetic acid. This is typically done using a coupling reagent like HBTU/DIEA.

4. Cleavage and Deprotection:

  • Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

MMP-2 Activity Assay

This protocol provides a general framework for measuring MMP-2 activity using this compound. Optimization may be required depending on the specific experimental conditions.

1. Reagents and Materials:

  • Recombinant human MMP-2 (activated)

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnSO₄, 0.05% (v/v) Brij-35

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm.

2. Assay Procedure:

  • Prepare a stock solution of the this compound substrate in DMSO (e.g., 1 mM).

  • Prepare serial dilutions of the activated MMP-2 enzyme in the assay buffer.

  • To each well of the 96-well plate, add the MMP-2 enzyme dilution.

  • Add assay buffer to bring the volume to a desired level (e.g., 90 µL).

  • Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding the substrate solution to each well to a final concentration typically in the low micromolar range (e.g., 1-10 µM).

  • Immediately start monitoring the increase in fluorescence intensity over time using the fluorescence plate reader. Collect data at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

3. Data Analysis:

  • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The fluorescence signal can be converted to the concentration of cleaved product using a standard curve of the free Mca fluorophore.

  • To determine the kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

Cleavage_Mechanism Substrate This compound (Intact Substrate - Quenched) MMP2 MMP-2 (Active Enzyme) Substrate->MMP2 Binding Products Mca-PLA-Nva-OH + Dap(Dnp)-AR-NH2 (Cleaved Products - Fluorescent) MMP2->Products Cleavage

Caption: Enzymatic cleavage of the fluorogenic substrate by MMP-2.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare MMP-2 Dilutions prep_plate Add Enzyme to Plate prep_enzyme->prep_plate prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction prep_substrate->add_substrate equilibrate Equilibrate at 37°C prep_plate->equilibrate equilibrate->add_substrate monitor Monitor Fluorescence add_substrate->monitor calc_velocity Calculate Initial Velocity monitor->calc_velocity determine_kinetics Determine Kinetic Parameters calc_velocity->determine_kinetics

Caption: Workflow for the MMP-2 enzymatic assay.

Conclusion

The fluorogenic substrate this compound is a robust and sensitive tool for the characterization of MMP-2 activity. Its high catalytic efficiency allows for the detection of low enzyme concentrations, making it suitable for a wide range of research and drug discovery applications. The experimental protocols provided in this guide offer a solid foundation for utilizing this substrate to investigate the role of MMP-2 in various biological systems and for the screening of potential MMP-2 inhibitors.

References

Methodological & Application

Application Notes and Protocols for Mca-PLA-Nva-Dap(Dnp)-AR-NH2 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-PLA-Nva-Dap(Dnp)-AR-NH2 is a highly specific, fluorogenic substrate for Matrix Metalloproteinase-2 (MMP-2).[1][2][3][4][5][6][7] MMP-2, also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM), particularly type IV collagen, a major component of basement membranes.[8][9] In the context of cancer, elevated MMP-2 activity is strongly associated with tumor invasion, metastasis, and angiogenesis.[1][2][3][9][10][11][12][13] This makes MMP-2 a significant therapeutic target and a valuable biomarker in oncology research.

The substrate this compound is an internally quenched fluorescent peptide. It incorporates a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is suppressed by the Dnp group through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide bond between the glycine and leucine residues by active MMP-2, the Mca fluorophore is spatially separated from the Dnp quencher, resulting in a quantifiable increase in fluorescence intensity.[14][15] This direct relationship between fluorescence and enzyme activity allows for the sensitive and continuous measurement of MMP-2 activity in various experimental settings.

These application notes provide detailed protocols for utilizing this compound to measure MMP-2 activity in cancer research, aiding in the investigation of cancer progression and the development of novel anticancer therapeutics.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and its interaction with MMP-2. This data is essential for experimental design and data interpretation.

ParameterValueReference
Molecular Formula C49H68N14O15[3]
Molecular Weight 1093.1 g/mol [3][14]
Excitation Wavelength (Mca) 325-328 nm[2][3][6][7]
Emission Wavelength (Mca) 393-420 nm[2][3][6][7]
kcat/Km for MMP-2 6.3 x 10⁵ M⁻¹s⁻¹[14][15]
Purity ≥95%[3]
Solubility DMSO (1 mg/ml)[3]

Signaling Pathway

MMP-2 Signaling in Cancer Progression

MMP-2 is a critical downstream effector in several signaling pathways that promote cancer invasion and angiogenesis. Its expression and activation are often upregulated in response to growth factors and cytokines present in the tumor microenvironment. The following diagram illustrates the central role of MMP-2 in these processes.

MMP2_Signaling_Pathway MMP-2 Signaling in Cancer Progression cluster_upstream Upstream Signaling cluster_mmp2 MMP-2 Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., VEGF, FGF) Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Cytokines->Receptor_Tyrosine_Kinases PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor_Tyrosine_Kinases->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Receptor_Tyrosine_Kinases->RAS_RAF_MEK_ERK Pro_MMP2 Pro-MMP2 (Inactive) PI3K_AKT_mTOR->Pro_MMP2 Upregulates Expression RAS_RAF_MEK_ERK->Pro_MMP2 Upregulates Expression Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 MT1_MMP MT1-MMP MT1_MMP->Pro_MMP2 Activates TIMP2 TIMP-2 TIMP2->MT1_MMP Modulates ECM_Degradation Extracellular Matrix (ECM) Degradation (e.g., Collagen IV) Active_MMP2->ECM_Degradation Release_of_Growth_Factors Release of Sequestered Growth Factors (e.g., VEGF) ECM_Degradation->Release_of_Growth_Factors Cell_Migration_Invasion Cancer Cell Migration & Invasion ECM_Degradation->Cell_Migration_Invasion Angiogenesis Angiogenesis Release_of_Growth_Factors->Angiogenesis Metastasis Metastasis Cell_Migration_Invasion->Metastasis Angiogenesis->Metastasis

MMP-2 signaling pathway in cancer.

Experimental Protocols

In Vitro MMP-2 Activity Assay

This protocol is designed for the kinetic measurement of purified MMP-2 activity or for screening potential MMP-2 inhibitors.

Materials:

  • This compound substrate

  • Recombinant human MMP-2 (active)

  • MMP Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 5 µM ZnSO4, 0.01% Brij-35

  • DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader with excitation at ~328 nm and emission at ~393 nm

Workflow Diagram:

in_vitro_workflow In Vitro MMP-2 Activity Assay Workflow Add_Inhibitor Add Test Inhibitor (or Vehicle Control) Add_Enzyme Add MMP-2 Enzyme Add_Inhibitor->Add_Enzyme Incubate_Briefly Pre-incubate Briefly (e.g., 10-15 min at 37°C) Add_Enzyme->Incubate_Briefly Initiate_Reaction Initiate Reaction by Adding Substrate Incubate_Briefly->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically over Time Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data (Calculate Reaction Velocity) Measure_Fluorescence->Analyze_Data

Workflow for in vitro MMP-2 assay.

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store aliquots at -20°C.

  • Prepare Working Solutions:

    • Dilute the substrate stock solution in MMP Assay Buffer to the desired final concentration (typically 1-10 µM).

    • Dilute the active MMP-2 enzyme in MMP Assay Buffer to the desired concentration (e.g., 1-10 nM).

  • Assay Setup:

    • To a 96-well plate, add 50 µL of MMP Assay Buffer.

    • For inhibitor screening, add the test compound or vehicle control.

    • Add 25 µL of the diluted MMP-2 enzyme solution to each well.

    • Include a "no enzyme" control well containing only buffer and substrate.

  • Initiate the Reaction:

    • Start the reaction by adding 25 µL of the diluted substrate solution to each well. The final volume should be 100 µL.

  • Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.

    • For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control.

MMP-2 Activity Assay in Biological Samples

This protocol can be adapted for measuring MMP-2 activity in cell culture supernatants (conditioned media), cell lysates, or tissue homogenates.

Materials:

  • Biological sample (conditioned media, cell lysate, or tissue homogenate)

  • This compound

  • MMP Assay Buffer (as described above)

  • APMA (4-aminophenylmercuric acetate) for pro-MMP activation (optional)

  • Protein quantification assay (e.g., BCA or Bradford)

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Sample Preparation:

    • Conditioned Media: Collect cell culture media and centrifuge to remove cells and debris.

    • Cell Lysates: Lyse cells in a non-denaturing buffer and centrifuge to pellet cellular debris. Collect the supernatant.

    • Tissue Homogenates: Homogenize tissue in an appropriate buffer, followed by centrifugation to clarify the homogenate.

  • Protein Quantification: Determine the total protein concentration of the lysates or homogenates.

  • (Optional) Pro-MMP Activation: To measure total MMP-2 activity (both active and pro-enzyme forms), pre-incubate the sample with 1-2 mM APMA for 1-4 hours at 37°C.

  • Assay Setup:

    • In a 96-well plate, add your biological sample (e.g., 20-50 µL). Adjust the volume with MMP Assay Buffer to a total of 75 µL.

    • Include appropriate controls: a buffer-only blank and a sample with a broad-spectrum MMP inhibitor (e.g., EDTA or Ilomostat) to confirm MMP-2 specificity.

  • Initiate the Reaction: Add 25 µL of the this compound substrate solution (prepared in MMP Assay Buffer to a 4X final concentration) to each well.

  • Measurement: Measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the reaction rate from the slope of the fluorescence curve.

    • Normalize the activity to the amount of protein in each sample (for lysates and homogenates) or to the cell number (for conditioned media).

Logical Relationships in MMP-2 Research

The use of this compound is central to a logical workflow for investigating the role of MMP-2 in cancer and for the development of targeted therapies.

logical_relationship Logical Workflow for MMP-2 Research Measure_MMP2_Activity Measure MMP-2 Activity in Cancer vs. Normal Cells/Tissues (using this compound) Develop_Inhibitors Develop or Identify Potential MMP-2 Inhibitors Measure_MMP2_Activity->Develop_Inhibitors If MMP-2 activity is elevated In_Vitro_Screening In Vitro Screening of Inhibitors against recombinant MMP-2 Develop_Inhibitors->In_Vitro_Screening Cell_Based_Assays Test Inhibitor Efficacy in Cell-Based Invasion/Migration Assays In_Vitro_Screening->Cell_Based_Assays Select potent inhibitors In_Vivo_Studies In Vivo Animal Model Studies to Assess Anti-Tumor Efficacy Cell_Based_Assays->In_Vivo_Studies Conclusion Conclusion: Validation of MMP-2 as a Therapeutic Target In_Vivo_Studies->Conclusion

References

Application Notes and Protocols for Measuring MMP-2 Activity in Cell Culture Using Mca-PLA-Nva-Dap(Dnp)-AR-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme involved in the degradation of extracellular matrix components, most notably type IV collagen, a major structural component of basement membranes. Its enzymatic activity is critically implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, tumor invasion, and metastasis. The fluorogenic peptide substrate, Mca-PLA-Nva-Dap(Dnp)-AR-NH2, offers a sensitive and specific tool for the real-time quantification of MMP-2 activity in cell culture models.

This substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] The peptide sequence incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).[3] In the intact peptide, the close proximity of the Mca and Dnp moieties results in the quenching of Mca's fluorescence.[3] Upon cleavage of the peptide by active MMP-2, the Mca fluorophore is liberated from the Dnp quencher, leading to a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for a continuous and high-throughput-compatible assay.

These application notes provide a detailed protocol for utilizing this compound to measure MMP-2 activity in conditioned media from cell cultures.

Product Specifications and Quantitative Data

A summary of the key quantitative parameters for the this compound substrate and its application in MMP-2 activity assays is provided in the table below for easy reference and comparison.

ParameterValueReference
Full Substrate Name Mca-Pro-Leu-Ala-Nva-Dap(Dnp)-Ala-Arg-NH2[4]
Molecular Formula C₄₉H₆₈N₁₄O₁₅[4]
CAS Registry Number 256394-92-0[4]
Fluorophore (Donor) 7-methoxycoumarin-4-acetyl (Mca)[1]
Quencher (Acceptor) 2,4-dinitrophenyl (Dnp)[1]
Excitation Wavelength (λex) 328 nm[1]
Emission Wavelength (λem) 420 nm[1]
Specificity Constant (kcat/Km) for MMP-2 6.3 x 10⁵ M⁻¹s⁻¹[5]
Recommended Working Concentration 10-20 µM[6]
Linear Range of Detection (in cell culture medium) Estimated 30-300 pM (for a comparable assay)[7]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanism and the experimental procedure, the following diagrams are provided.

Mechanism of MMP-2 Activity Detection sub Intact Substrate This compound mmp2 Active MMP-2 sub->mmp2 Binding no_fluorescence Fluorescence Quenched sub->no_fluorescence cleavage Peptide Cleavage mmp2->cleavage Catalysis products Cleaved Fragments (Mca-Peptide + Dnp-Peptide) cleavage->products fluorescence Fluorescence Emission (λem = 420 nm) products->fluorescence

Caption: FRET-based detection of MMP-2 activity.

Experimental Workflow for MMP-2 Activity Assay cluster_sample_prep Sample Preparation cluster_assay_setup Assay Setup and Measurement culture 1. Cell Culture (e.g., 24-48h in serum-free medium) collect 2. Collect Conditioned Medium culture->collect centrifuge 3. Centrifuge to Remove Debris (e.g., 1500 rpm, 10 min, 4°C) collect->centrifuge supernatant 4. Transfer Supernatant to Fresh Tubes centrifuge->supernatant activate 5. Activate Pro-MMP-2 (Optional) (Incubate with APMA) supernatant->activate assay 6. Prepare Assay Plate (Samples, Controls, Substrate) supernatant->assay Measure active MMP-2 only activate->assay incubate 7. Incubate at 37°C (Protect from light) assay->incubate measure 8. Measure Fluorescence (λex=328nm, λem=420nm) incubate->measure analyze 9. Data Analysis measure->analyze

Caption: Step-by-step workflow for the MMP-2 activity assay.

Experimental Protocols

This section provides a detailed methodology for measuring MMP-2 activity in conditioned cell culture medium.

Materials and Reagents
  • Fluorogenic Substrate: this compound

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

  • Recombinant Human MMP-2: (For positive control and standard curve)

  • MMP Inhibitor: A broad-spectrum MMP inhibitor (e.g., GM6001) for negative control.

  • APMA (4-aminophenylmercuric acetate): For activation of pro-MMP-2 (handle with care as it is a mercurial compound).

  • DMSO (Dimethyl sulfoxide): For dissolving the substrate and inhibitor.

  • 96-well black, flat-bottom microplates: For fluorescence measurements.

  • Cultured cells of interest

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader with fluorescence detection capabilities

Protocol

1. Preparation of Conditioned Medium

  • Culture cells to the desired confluency in their standard growth medium.

  • When ready to collect conditioned medium, wash the cells twice with sterile PBS to remove any residual serum.

  • Replace the medium with serum-free medium. The volume of the medium should be minimized to concentrate the secreted proteins, but sufficient to maintain cell viability.

  • Incubate the cells for a period of 24 to 48 hours. The optimal incubation time should be determined empirically for each cell line and experimental condition.

  • Collect the conditioned medium and transfer it to a sterile centrifuge tube.

  • Centrifuge the medium at 1500 rpm for 10 minutes at 4°C to pellet any cells and debris.

  • Carefully transfer the supernatant to a new sterile tube. The conditioned medium can be used immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.

2. Activation of Pro-MMP-2 (for Total MMP-2 Activity)

Note: MMPs are often secreted as inactive zymogens (pro-MMPs). To measure the total MMP-2 activity, pro-MMP-2 must be activated. If only the endogenously active MMP-2 is to be measured, this step should be skipped.

  • To activate pro-MMP-2, treat the conditioned medium with APMA at a final concentration of 1-2 mM.

  • Incubate at 37°C for 1-2 hours.

3. MMP-2 Activity Assay

  • Prepare Reagents:

    • Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store at -20°C, protected from light.

    • Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10-20 µM). Prepare this solution fresh before use.

    • Positive Control: Prepare a dilution series of recombinant active MMP-2 in Assay Buffer to generate a standard curve.

    • Negative Control: Prepare a sample of conditioned medium containing a known MMP inhibitor.

  • Assay Setup (in a 96-well black plate):

    • Samples: Add 50 µL of conditioned medium (activated or non-activated) to each well.

    • Standard Curve: Add 50 µL of each recombinant MMP-2 dilution to separate wells.

    • Negative Control: Add 50 µL of the inhibitor-containing conditioned medium to designated wells.

    • Blank: Add 50 µL of Assay Buffer to at least three wells to determine the background fluorescence.

  • Initiate the Reaction:

    • Add 50 µL of the Substrate Working Solution to all wells, bringing the total volume to 100 µL.

  • Incubation:

    • Incubate the plate at 37°C, protected from light.

    • The incubation time can vary from 30 minutes to several hours, depending on the concentration of MMP-2 in the samples. For kinetic measurements, the fluorescence can be read at regular intervals (e.g., every 5-10 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at 328 nm and emission at 420 nm.

4. Data Analysis

  • Subtract Background: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all other wells.

  • Standard Curve: Plot the background-subtracted fluorescence values for the recombinant MMP-2 standards against their corresponding concentrations to generate a standard curve.

  • Determine MMP-2 Activity: Use the standard curve to determine the concentration of active MMP-2 in the experimental samples.

  • Express Results: MMP-2 activity can be expressed as relative fluorescence units (RFU) per unit of time or as the concentration of active MMP-2 (e.g., in ng/mL or pM) determined from the standard curve. It is often useful to normalize the MMP-2 activity to the total protein concentration of the conditioned medium or the cell number.

Best Practices and Considerations

  • Serum-Free Conditions: It is crucial to collect conditioned medium under serum-free or low-serum conditions, as serum contains high levels of MMP inhibitors (e.g., α2-macroglobulin) that will interfere with the assay.

  • Controls are Essential: Always include positive controls (recombinant MMP-2), negative controls (MMP inhibitor), and a blank (assay buffer and substrate only) to ensure the validity of the results.

  • Substrate Concentration: The optimal substrate concentration should be determined empirically but is typically in the range of the Michaelis-Menten constant (Km) for the enzyme. A concentration of 10-20 µM is a good starting point.

  • Light Sensitivity: The Mca fluorophore is light-sensitive. Protect the substrate stock solution and the assay plate from light as much as possible.

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Alternative Validation: To confirm the presence of MMP-2 and its different forms (pro- and active), results can be validated using gelatin zymography.

By following these detailed application notes and protocols, researchers can reliably and accurately measure MMP-2 activity in their cell culture experiments, providing valuable insights into the roles of this important enzyme in health and disease.

References

Application Notes and Protocols for Mca-PLA-Nva-Dap(Dnp)-AR-NH2 in 96-Well Plate Format

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the use of the fluorogenic peptide substrate, Mca-PLA-Nva-Dap(Dnp)-AR-NH2, in a 96-well plate format to determine the activity of Matrix Metalloproteinase-2 (MMP-2). This substrate is a highly specific tool for studying MMP-2 activity, which plays a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The Mca (7-methoxycoumarin-4-yl)acetyl fluorophore is quenched by the Dnp (2,4-dinitrophenyl) group within the intact peptide. Upon cleavage by active MMP-2, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Principle of the Assay

The this compound substrate is designed with a fluorophore (Mca) and a quencher (Dnp) in close proximity. This arrangement allows for FRET, where the energy from the excited fluorophore is non-radiatively transferred to the quencher, resulting in minimal fluorescence emission. Active MMP-2 recognizes and cleaves a specific peptide bond within the substrate. This cleavage event separates the Mca and Dnp moieties, disrupting FRET and leading to a significant increase in the fluorescence of Mca. The rate of this fluorescence increase is a direct measure of MMP-2 enzymatic activity.

Intact_Substrate This compound (Low Fluorescence) Cleaved_Products Cleaved Substrate Fragments (High Fluorescence) Intact_Substrate->Cleaved_Products Enzymatic Cleavage Active_MMP2 Active MMP-2 Active_MMP2->Cleaved_Products cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, Enzyme) Plate_Setup Set up 96-well plate (Controls and Samples) Reagent_Prep->Plate_Setup Add_Enzyme Add MMP-2 to wells Plate_Setup->Add_Enzyme Add_Substrate Initiate reaction with Substrate Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence Read Fluorescence (Ex/Em: 328/393 nm) Incubate->Read_Fluorescence Calculate_Activity Calculate Enzyme Activity Read_Fluorescence->Calculate_Activity

Application Notes and Protocols: Mca-PLA-Nva-Dap(Dnp)-AR-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-PLA-Nva-Dap(Dnp)-AR-NH2 is a highly sensitive fluorogenic peptide substrate designed for the continuous assay of Matrix Metalloproteinase (MMP) activity, with a particular specificity for MMP-2 (Gelatinase A). The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). The principle of the assay is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Mca and Dnp residues allows for efficient quenching of the Mca fluorescence by the Dnp group. Upon enzymatic cleavage of the peptide by an MMP, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a significant increase in fluorescence intensity. This increase is directly proportional to the enzyme's activity and can be monitored in real-time to determine enzyme kinetics and screen for inhibitors.

Photophysical and Kinetic Properties

The utility of this compound as a fluorogenic substrate is defined by the photophysical properties of the Mca fluorophore and the kinetic parameters of its interaction with specific MMPs.

ParameterValueReference
Excitation Wavelength (λex) 325 - 328 nm[1][2][3]
Emission Wavelength (λem) 393 - 420 nm[1][2][3][4]
Mca Molar Extinction Coefficient (ε) 14,500 M⁻¹cm⁻¹ at 325 nm[5]
Mca Fluorescence Quantum Yield (ΦF) 0.49[5]
Dnp Absorption Maximum (λabs) 363 nm (with a prominent shoulder at 410 nm)[5]
kcat/Km for MMP-2 (Gelatinase A) 6.3 x 10⁵ M⁻¹s⁻¹[6]
kcat/Km for MMP-7 (Matrilysin) 1.7 x 10⁵ M⁻¹s⁻¹[6]

FRET Mechanism

The quenching of the Mca fluorophore by the Dnp group occurs through FRET. This non-radiative energy transfer is dependent on the spectral overlap between the emission spectrum of the donor (Mca) and the absorption spectrum of the acceptor (Dnp), as well as the distance between the two moieties.

FRET_Mechanism cluster_0 Intact Peptide (Fluorescence Quenched) cluster_1 Excitation cluster_2 Cleaved Peptide (Fluorescence Emission) cluster_3 Emission Mca Mca (Donor) Dnp Dnp (Quencher) Mca->Dnp FRET Peptide PLA-Nva-Dap-AR Mca->Peptide MMP MMP Peptide->Dnp Excitation hv (328 nm) Excitation->Mca Mca_cleaved Mca-Peptide Fragment Emission hv (393-420 nm) Mca_cleaved->Emission Dnp_cleaved Dnp-Peptide Fragment

Caption: FRET mechanism of this compound cleavage.

Experimental Protocols

The following protocols provide a general framework for using this compound to measure MMP activity and screen for inhibitors. These should be optimized for specific experimental conditions.

Materials and Reagents
  • This compound substrate

  • Recombinant active MMP-2 (or other MMP of interest)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5

  • Substrate Solvent: Anhydrous DMSO

  • Inhibitor compound (if applicable)

  • 96-well black microplates

  • Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm.

Preparation of Stock Solutions
  • Substrate Stock Solution (1 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 1 mg/mL, which corresponds to approximately 1 mM.[2] Store this stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution: Prepare a stock solution of the active MMP in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot. Store in aliquots at -80°C.

  • Inhibitor Stock Solution: Dissolve the inhibitor compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

Experimental Workflow for MMP Activity Assay

Workflow_MMP_Assay start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate) start->prepare_reagents add_buffer Add Assay Buffer to 96-well plate prepare_reagents->add_buffer add_enzyme Add MMP Enzyme (or sample containing enzyme) add_buffer->add_enzyme incubate Pre-incubate at 37°C (10-15 min) add_enzyme->incubate add_substrate Add Substrate Working Solution to initiate reaction incubate->add_substrate read_fluorescence Immediately read fluorescence (Ex: 328 nm, Em: 420 nm) in kinetic mode add_substrate->read_fluorescence analyze_data Analyze Data (Calculate initial velocity) read_fluorescence->analyze_data end End analyze_data->end

Caption: General workflow for an MMP activity assay.

Detailed Protocol for MMP Activity Assay
  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the 1 mM substrate stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 10 µM.

    • Enzyme Working Solution: Thaw the enzyme stock solution on ice and dilute it to the desired concentration in Assay Buffer just before use.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

    • Add 20 µL of the diluted enzyme solution to the appropriate wells.

    • For a negative control, add 20 µL of Assay Buffer instead of the enzyme solution.

    • For inhibitor screening, add the inhibitor at this stage and pre-incubate with the enzyme.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the substrate working solution to each well. The final volume in each well will be 90 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every minute for 30-60 minutes, using an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

  • Data Analysis:

    • Plot the RFU versus time for each well.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).

    • The enzyme activity can be calculated by converting the V₀ to moles of substrate cleaved per unit time, using a standard curve of the free Mca fluorophore if absolute quantification is required.

Protocol for Inhibitor Screening
  • Follow the MMP activity assay protocol with the following modifications:

  • After adding the enzyme to the wells, add a small volume (e.g., 10 µL) of the inhibitor at various concentrations.

  • Include a positive control (enzyme without inhibitor) and a vehicle control (enzyme with the same concentration of the inhibitor's solvent).

  • Pre-incubate the enzyme and inhibitor for 30-60 minutes at 37°C to allow for their interaction before adding the substrate.

  • Initiate the reaction and measure fluorescence as described above.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Troubleshooting

  • High Background Fluorescence:

    • Check the purity of the reagents and water.

    • Ensure the substrate has not degraded due to light exposure or improper storage.

  • Low Signal:

    • Increase the enzyme or substrate concentration.

    • Verify the activity of the enzyme.

    • Optimize the assay buffer conditions (pH, ionic strength).

  • Non-linear Reaction Progress Curves:

    • This may be due to substrate depletion, enzyme instability, or product inhibition. Use a lower enzyme concentration or a shorter measurement time to ensure you are measuring the initial velocity.

By following these guidelines and protocols, researchers can effectively utilize this compound for the sensitive and continuous measurement of MMP activity, facilitating enzyme characterization and the discovery of novel inhibitors.

References

Preparing a Stock Solution of Mca-PLA-Nva-Dap(Dnp)-AR-NH₂: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation, storage, and handling of a stock solution of Mca-PLA-Nva-Dap(Dnp)-AR-NH₂, a fluorogenic substrate for matrix metalloproteinase-2 (MMP-2).[1][2][3][4] Adherence to these protocols is crucial for ensuring the integrity and performance of the substrate in enzymatic assays. The information is intended for researchers, scientists, and drug development professionals working in areas such as cancer research, cell biology, and drug discovery.

Introduction

Mca-PLA-Nva-Dap(Dnp)-AR-NH₂ is a sensitive fluorogenic peptide substrate used to measure the activity of matrix metalloproteinase-2 (MMP-2), a type IV collagenase involved in the breakdown of the extracellular matrix.[3] MMP-2 is implicated in various physiological and pathological processes, including cancer cell invasion and angiogenesis.[3] The peptide consists of a sequence that is recognized and cleaved by MMP-2. The sequence incorporates a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the proximity of the Dnp group. Upon enzymatic cleavage by MMP-2 between the Gly-Leu bond, the Mca fluorophore is separated from the Dnp quencher, resulting in a significant increase in fluorescence intensity that can be monitored to quantify enzyme activity.[2][5][6]

Physicochemical Properties and Specifications

A summary of the key properties of Mca-PLA-Nva-Dap(Dnp)-AR-NH₂ is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the substrate's characteristics.

PropertyValueReference
Full Name 1-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucyl-L-alanyl-L-norvalyl-3-[(2,4-dinitrophenyl)amino]-L-alanyl-L-alanyl-L-argininamide[2]
Synonyms Matrix Metalloproteinase-2 Fluorogenic Substrate; Mca-Pro-Leu-Ala-Nva-Dap(Dnp)-Ala-Arg-NH₂; MMP-2 Fluorogenic Substrate[2]
Molecular Formula C₄₉H₆₈N₁₄O₁₅[2][5]
Molecular Weight 1093.1 g/mol [2][5]
Appearance Lyophilized powder[2]
Purity ≥95%[2]
Excitation Maximum (λex) 325-328 nm[2][3]
Emission Maximum (λem) 393-420 nm[2][3]
Solubility DMSO (1 mg/mL)[2]

Experimental Protocols

Required Materials
  • Mca-PLA-Nva-Dap(Dnp)-AR-NH₂ (lyophilized powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or foil-wrapped tubes

  • Calibrated precision micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the peptide and DMSO.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area.

  • This product is for research use only and is not intended for human or veterinary use.[2]

Stock Solution Preparation Protocol (1 mM)

This protocol describes the preparation of a 1 mM stock solution in DMSO. It is recommended to prepare a small initial stock to test solubility before dissolving the entire sample.[7]

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the peptide.

  • Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Based on the amount of peptide provided, calculate the volume of DMSO required to achieve a 1 mM concentration. For example, to prepare a 1 mM stock solution from 1 mg of the peptide (MW = 1093.1 g/mol ), add 914.8 µL of anhydrous DMSO.

    • Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (0.001 g / 1093.1 g/mol ) / 0.001 mol/L * 1,000,000 µL/L ≈ 914.8 µL

  • Dissolution: Add the calculated volume of DMSO to the vial. Cap the vial tightly and vortex gently for 1-2 minutes until the peptide is completely dissolved. A brief sonication in a water bath may aid in dissolving the peptide.[8]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[9] Store the aliquots at -20°C or lower.[2][3] When stored properly, the stock solution is stable for at least 6 months.[10] For longer-term storage, -80°C is recommended.

Example Stock Solution Calculations

The following table provides quick-reference volumes for preparing common stock concentrations from different starting amounts of the peptide.

Mass of PeptideDesired Stock ConcentrationVolume of DMSO to Add
1 mg1 mM914.8 µL
1 mg5 mM183.0 µL
1 mg10 mM91.5 µL
5 mg1 mM4.57 mL
5 mg5 mM914.8 µL

Visualization of Workflow and Mechanism

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the key steps for preparing the Mca-PLA-Nva-Dap(Dnp)-AR-NH₂ stock solution.

G cluster_prep Stock Solution Preparation start Start: Lyophilized Peptide equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_dmso Add Anhydrous DMSO centrifuge->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready-to-use Aliquots store->end G cluster_mechanism Mechanism of Action intact_substrate Intact Substrate (Mca-Peptide-Dnp) Fluorescence Quenched mmp2 MMP-2 intact_substrate->mmp2 Cleavage cleaved_products Cleaved Products (Mca-Peptide + Dnp-Peptide) Fluorescence Emitted mmp2->cleaved_products

References

Application Notes and Protocols for Mca-PLA-Nva-Dap(Dnp)-AR-NH2 in In Situ Zymography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-PLA-Nva-Dap(Dnp)-AR-NH2 is a highly specific, fluorogenic peptide substrate for Matrix Metalloproteinase-2 (MMP-2), a key enzyme implicated in a variety of physiological and pathological processes, including wound healing, angiogenesis, and tumor invasion.[1][2][3][4] This substrate is designed for the sensitive and continuous assay of MMP-2 activity in both biochemical assays and, notably, for the spatial localization of enzymatic activity within biological samples via in situ zymography.[5]

The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[6] Upon cleavage by active MMP-2, the Mca-containing fragment is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity.[1][5] This property allows for the direct visualization of MMP-2 activity in its native cellular and tissue microenvironment.[7][8]

These application notes provide detailed protocols for the use of this compound in in situ zymography on frozen tissue sections and live cells, enabling researchers to investigate the precise localization and relative activity of MMP-2.

Product Information and Specifications

PropertyValueReference
Full Name Mca-Pro-Leu-Ala-Nva-Dap(Dnp)-Ala-Arg-NH2[3][9]
Molecular Formula C49H68N14O15[1][2][10]
Molecular Weight 1093.16 g/mol [2][10]
Fluorophore (Donor) (7-methoxycoumarin-4-yl)acetyl (Mca)[1][9]
Quencher (Acceptor) 2,4-dinitrophenyl (Dnp)[5]
Excitation Maximum ~328 nm[1][9]
Emission Maximum ~420 nm[1][9]
Primary Target Matrix Metalloproteinase-2 (MMP-2, Gelatinase A)[1][2][3][11][12]
Storage Store lyophilized powder at -20°C. Protect from light.[5][10]
Solubility Soluble in DMSO (e.g., 1 mg/mL)[1]

Quantitative Data

The following table summarizes the kinetic parameters of the this compound substrate with relevant Matrix Metalloproteinases.

Enzymekcat/Km (M⁻¹s⁻¹)Reference
MMP-2 (Gelatinase A) 6.3 x 10⁵[5][10]
MMP-7 (Matrilysin) 1.7 x 10⁵[5][10]

Note: While the substrate is primarily for MMP-2, it also shows some reactivity with MMP-7. It is crucial to use appropriate controls to ensure the specificity of the signal in your experimental system.

Signaling Pathway

MMP2_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_cell Cancer Cell cluster_invasion Cellular Response Collagen Collagen Invasion_Migration Cell Invasion & Migration Degraded_ECM Degraded ECM Fibronectin Fibronectin Laminin Laminin Pro_MMP2 Pro-MMP-2 Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Activation Active_MMP2->Collagen Degrades Active_MMP2->Fibronectin Degrades Active_MMP2->Laminin Degrades MT1_MMP MT1-MMP MT1_MMP->Pro_MMP2 Activates TIMP2 TIMP-2 TIMP2->MT1_MMP Binds to Degraded_ECM->Invasion_Migration Promotes

Experimental Protocols

Protocol 1: In Situ Zymography on Frozen Tissue Sections

This protocol details the localization of MMP-2 activity in frozen tissue sections.

Materials:

  • This compound substrate

  • DMSO

  • Frozen tissue sections (5-10 µm) on glass slides

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.6

  • Inhibitor Control: Reaction Buffer containing 20 mM EDTA or a specific MMP-2 inhibitor (e.g., GM6001)

  • Wash Buffer: Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Humidified chamber

  • Fluorescence microscope with appropriate filters for Mca (Excitation ~328 nm, Emission ~420 nm) and DAPI (if used).

Procedure:

  • Substrate Preparation:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed (37°C) Reaction Buffer immediately before use. The optimal concentration should be determined empirically for your specific tissue and experimental conditions.

  • Tissue Section Preparation:

    • Cut frozen tissue sections at 5-10 µm thickness using a cryostat and mount them on glass slides.

    • Allow the sections to air dry for 10-15 minutes at room temperature.

  • Incubation:

    • Carefully overlay the tissue sections with the substrate working solution (e.g., 100-200 µL per section).

    • For a negative control, incubate an adjacent serial section with the Inhibitor Control solution.

    • Place the slides in a light-protected, humidified chamber and incubate at 37°C for 1-4 hours. The optimal incubation time will vary depending on the level of enzyme activity in the tissue and should be determined empirically.

  • Washing and Fixation:

    • Gently wash the slides three times for 5 minutes each with PBS to remove excess substrate.

    • Fix the tissue sections with 4% PFA for 15 minutes at room temperature in the dark.

    • Wash the slides again three times for 5 minutes each with PBS.

  • Mounting and Imaging:

    • Mount the coverslips using an appropriate mounting medium, with DAPI if nuclear counterstaining is desired.

    • Visualize the fluorescence using a microscope equipped with a DAPI/UV filter set. Regions of MMP-2 activity will appear as bright blue/cyan fluorescence.

    • Capture images using identical exposure settings for all experimental and control slides to allow for semi-quantitative comparison.

InSitu_Zymography_Workflow Start Start Prepare_Substrate Prepare Substrate (1-10 µM in Reaction Buffer) Start->Prepare_Substrate Prepare_Tissue Prepare Frozen Tissue Sections (5-10 µm) Start->Prepare_Tissue Incubate Incubate Sections with Substrate (37°C, 1-4 hours in dark, humid chamber) Prepare_Substrate->Incubate Prepare_Tissue->Incubate Wash_PBS Wash with PBS (3 x 5 min) Incubate->Wash_PBS Fix Fix with 4% PFA (15 min in dark) Wash_PBS->Fix Wash_PBS2 Wash with PBS (3 x 5 min) Fix->Wash_PBS2 Mount Mount with DAPI (optional) Wash_PBS2->Mount Image Fluorescence Microscopy (Ex ~328 nm, Em ~420 nm) Mount->Image End End Image->End

Protocol 2: Live-Cell Imaging of MMP-2 Activity

This protocol allows for the real-time visualization of extracellular MMP-2 activity in cultured cells.

Materials:

  • This compound substrate

  • DMSO

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Live-Cell Imaging Medium: Serum-free cell culture medium (e.g., DMEM or RPMI-1640) buffered with HEPES.

  • Inhibitor Control: Live-Cell Imaging Medium containing 20 mM EDTA or a specific MMP-2 inhibitor.

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂) and appropriate fluorescence filters.

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

    • If investigating stimulated MMP-2 activity, treat the cells with the desired stimulus for the appropriate duration before the assay.

  • Substrate Loading and Imaging:

    • Prepare a 2X working solution of the this compound substrate (e.g., 2-20 µM) in pre-warmed Live-Cell Imaging Medium.

    • Wash the cells twice with pre-warmed serum-free medium to remove any endogenous inhibitors from the serum.

    • Add an equal volume of the 2X substrate working solution to the cells. The final concentration should be in the range of 1-10 µM.

    • For the negative control, add the substrate solution containing the MMP-2 inhibitor.

    • Immediately place the cells on the stage of the live-cell imaging microscope.

  • Time-Lapse Microscopy:

    • Acquire fluorescence and bright-field images at regular intervals (e.g., every 5-15 minutes) for a duration of 1-4 hours.

    • The fluorescence signal will increase over time in regions of MMP-2 activity, often localized to the pericellular space.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time in specific regions of interest (ROIs) using appropriate image analysis software.

    • Compare the rate of fluorescence increase between different experimental conditions and the inhibitor control.

Live_Cell_Zymography_Workflow Start Start Culture_Cells Culture Cells on Glass-Bottom Dish Start->Culture_Cells Wash_Cells Wash with Serum-Free Medium (2 times) Culture_Cells->Wash_Cells Add_Substrate Add Substrate in Live-Cell Medium (1-10 µM final concentration) Wash_Cells->Add_Substrate Image Time-Lapse Fluorescence Microscopy (37°C, 5% CO₂) Add_Substrate->Image Analyze Quantify Fluorescence Intensity over Time Image->Analyze End End Analyze->End

Troubleshooting and Considerations

  • Low Signal: If the fluorescence signal is weak, consider increasing the substrate concentration or the incubation time. Ensure that the tissue or cells are known to express active MMP-2.

  • High Background: High background fluorescence can result from substrate degradation in solution or non-specific binding. Prepare the substrate working solution immediately before use and ensure thorough washing steps.

  • Specificity: Always include an inhibitor control (e.g., EDTA, a broad-spectrum metalloproteinase inhibitor, or a more specific MMP-2 inhibitor) to confirm that the observed fluorescence is due to MMP activity.

  • Photobleaching: Minimize the exposure time to the excitation light during imaging to reduce photobleaching of the Mca fluorophore.

  • Cell Viability: For live-cell imaging, ensure that the chosen substrate concentration and imaging conditions are not toxic to the cells. Monitor cell morphology throughout the experiment.

By following these protocols, researchers can effectively utilize this compound to gain valuable insights into the spatial and temporal regulation of MMP-2 activity in various biological contexts.

References

Troubleshooting & Optimization

Mca-PLA-Nva-Dap(Dnp)-AR-NH2 solubility issues in assay buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic peptide substrate, Mca-PLA-Nva-Dap(Dnp)-AR-NH2. This peptide is commonly used as a substrate for Matrix Metalloproteinase-2 (MMP-2).[1][2][3][4] Proper handling and solubilization are critical for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving the lyophilized this compound peptide in my aqueous assay buffer.

A1: This is a common issue. Due to its amino acid composition and the hydrophobic nature of the Mca and Dnp labels, this peptide has limited solubility in purely aqueous solutions. To improve solubility, it is recommended to first dissolve the peptide in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be diluted into your aqueous assay buffer.[1]

Q2: What is the recommended solvent for creating a stock solution?

A2: The recommended solvent for creating a stock solution of this compound is DMSO.[1] A stock solution of at least 1 mg/mL in DMSO should be achievable.[1]

Q3: After diluting my DMSO stock solution into the assay buffer, the solution becomes cloudy or I see precipitates. What should I do?

A3: Cloudiness or precipitation upon dilution indicates that the peptide is not fully soluble in the final assay buffer concentration. Here are several troubleshooting steps:

  • Decrease the final peptide concentration: The peptide may be precipitating because its concentration exceeds its solubility limit in the assay buffer. Try lowering the final concentration of the peptide in your assay.

  • Increase the percentage of organic solvent: If your experimental conditions allow, slightly increasing the final percentage of DMSO in the assay buffer can help maintain peptide solubility. However, be mindful that high concentrations of DMSO can affect enzyme activity and cell viability.

  • Adjust the pH of the assay buffer: The net charge of the peptide, and thus its solubility, is pH-dependent. Based on its amino acid composition (Pro, Leu, Ala, Nva, Dap, Arg), the peptide has a net positive charge at neutral pH due to the Arginine (Arg) residue. Therefore, dissolving it in a slightly acidic buffer (e.g., pH 6.0) might improve solubility.

  • Sonication: After diluting the stock solution, briefly sonicate the assay solution. This can help to break up small aggregates and improve dissolution.

  • Gentle warming: Gently warming the solution to around 37°C may aid in solubilization.[5] However, avoid excessive heat, as it could degrade the peptide.

Q4: Can I dissolve the peptide directly in water?

A4: While some sources indicate that similar peptides with a net positive charge can be soluble in water, the hydrophobicity of the Mca and Dnp groups in this compound makes direct dissolution in water challenging. It is highly recommended to use DMSO to prepare a stock solution first.

Q5: How should I store the this compound peptide?

A5: Lyophilized peptide should be stored at -20°C.[1] Once dissolved in DMSO, the stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.

Data Presentation: Peptide Solubility

Quantitative solubility data for this compound in various solvents is not extensively published. However, based on manufacturer information and general principles of peptide solubility, the following table summarizes the expected solubility.

SolventExpected SolubilityRemarks
DMSO ≥ 1 mg/mL[1]Recommended for preparing concentrated stock solutions.
Water PoorDirect dissolution is not recommended due to hydrophobic residues and labels.
Methanol/Ethanol LimitedMay be used, but DMSO is generally a better initial solvent.
Aqueous Buffers (e.g., PBS, Tris) Poor to LimitedSolubility is highly dependent on the final peptide concentration, pH, and presence of co-solvents like DMSO.

Experimental Protocols

Protocol 1: Preparation of a 1 mM Stock Solution of this compound in DMSO

Materials:

  • Lyophilized this compound (Molecular Weight: approx. 1093.16 g/mol )[4]

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • To prepare a 1 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a vial containing 1 mg of peptide, add 915 µL of DMSO.

  • Vortex the vial for 30-60 seconds to dissolve the peptide. Gentle warming to 37°C or brief sonication can be used if dissolution is slow.[5]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Small-Scale Solubility Test

Objective: To determine the approximate solubility of this compound in a specific assay buffer.

Procedure:

  • Prepare a 1 mg/mL stock solution of the peptide in DMSO as described in Protocol 1.

  • In a series of microcentrifuge tubes, add increasing volumes of the peptide stock solution to a fixed volume of your assay buffer to achieve a range of final peptide concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Ensure the final concentration of DMSO is consistent across all tubes and is compatible with your assay.

  • Vortex each tube gently.

  • Incubate the tubes at the intended assay temperature for 15-30 minutes.

  • Visually inspect each tube for any signs of precipitation or cloudiness against a dark background. The highest concentration that remains clear is an approximation of the peptide's solubility in your assay buffer under these conditions.

Visualizations

Troubleshooting Workflow for Peptide Solubility

G Troubleshooting Peptide Solubility Issues start Start: Lyophilized Peptide dissolve_dmso Dissolve in DMSO to make stock solution start->dissolve_dmso dilute_buffer Dilute stock solution in assay buffer dissolve_dmso->dilute_buffer check_solubility Check for precipitation or cloudiness dilute_buffer->check_solubility soluble Solution is clear: Proceed with experiment check_solubility->soluble No insoluble Precipitation/Cloudiness Observed check_solubility->insoluble Yes troubleshoot Troubleshooting Steps insoluble->troubleshoot lower_conc Lower final peptide concentration troubleshoot->lower_conc adjust_ph Adjust buffer pH (slightly acidic) troubleshoot->adjust_ph add_cosolvent Increase co-solvent % (DMSO) (if assay permits) troubleshoot->add_cosolvent sonicate_warm Sonicate or gently warm troubleshoot->sonicate_warm recheck_solubility Re-check solubility lower_conc->recheck_solubility adjust_ph->recheck_solubility add_cosolvent->recheck_solubility sonicate_warm->recheck_solubility recheck_solubility->soluble Resolved still_insoluble Still insoluble: Consider buffer reformulation or alternative peptide recheck_solubility->still_insoluble Not Resolved

Caption: A workflow diagram for troubleshooting solubility issues with this compound.

MMP-2 Action in Extracellular Matrix Degradation

G Role of MMP-2 in Extracellular Matrix Degradation pro_mmp2 Pro-MMP-2 (inactive) active_mmp2 Active MMP-2 pro_mmp2->active_mmp2 Activation by MT1-MMP mt1_mmp MT1-MMP (Membrane-Type 1 MMP) cleavage Cleavage active_mmp2->cleavage ecm Extracellular Matrix (ECM) (e.g., Type IV Collagen) ecm->cleavage peptide_substrate This compound (Fluorogenic Substrate) peptide_substrate->cleavage degraded_ecm Degraded ECM Components cleavage->degraded_ecm fluorescence Fluorescence Signal (Mca release) cleavage->fluorescence cell_migration Cell Migration & Invasion degraded_ecm->cell_migration

Caption: The activation of MMP-2 and its cleavage of both the extracellular matrix and the fluorogenic substrate.

References

Technical Support Center: Mca-PLA-Nva-Dap(Dnp)-AR-NH2 Photobleaching

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the photobleaching of the fluorogenic substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH2. This guide is designed for researchers, scientists, and drug development professionals to help you minimize fluorescence signal loss during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to light?

This compound is a fluorogenic substrate commonly used to measure the activity of matrix metalloproteinase-2 (MMP-2).[1][2] It consists of a peptide sequence cleaved by MMP-2, a 7-methoxycoumarin-4-acetyl (Mca) fluorophore, and a 2,4-dinitrophenyl (Dnp) quencher.[1][3][4][5]

Like most fluorophores, the Mca component is susceptible to photobleaching, a process where the molecule permanently loses its ability to fluoresce after repeated exposure to excitation light.[6] This occurs due to photon-induced chemical damage. In a FRET (Förster Resonance Energy Transfer) pair like Mca-Dnp, the acceptor (Dnp) can also contribute to photobleaching pathways, and the rate of photobleaching can be influenced by the FRET efficiency itself.[7][8]

Q2: I am observing a rapid decrease in my fluorescence signal. Is this definitely photobleaching?

While photobleaching is a common cause of signal loss, other factors could be at play:

  • Enzyme Instability: Ensure your MMP-2 enzyme is active and stable under your experimental conditions.

  • Substrate Degradation: Protect the substrate from excessive light exposure even before the experiment begins. Store it as recommended, typically at -20°C in the dark.

  • Incompatible Buffer/Media: The pH and composition of your buffer can affect the fluorescence quantum yield of Mca. Ensure your buffer is within the optimal pH range for the fluorophore.

  • Autofluorescence: Your sample or media may contain endogenous fluorescent molecules that interfere with your signal. This is a known consideration when working with the Mca/Dnp pair, as their fluorescence is in a region where biological molecules and screening compounds can also fluoresce.[2][9]

Q3: How can I minimize photobleaching during my experiments?

There are three main strategies to combat photobleaching:

  • Optimize Imaging Conditions: Reduce the intensity and duration of the excitation light.[10][11][12]

  • Use Antifade Reagents: Incorporate chemical compounds that protect the fluorophore from photodamage.[13][14]

  • Proper Experimental Setup: Ensure your microscope and imaging settings are optimized for your experiment.

The following sections provide more detailed guidance on these strategies.

Troubleshooting Guide

Optimizing Imaging Conditions

A primary cause of photobleaching is excessive exposure to high-intensity light. The following adjustments can significantly reduce signal loss:

ParameterRecommendationRationale
Excitation Intensity Use the lowest laser power or lamp intensity that provides a detectable signal.Reduces the rate of photon absorption and subsequent photodamage.
Exposure Time Keep the exposure time for each image as short as possible.Minimizes the duration the fluorophore is in an excited state.
Time-lapse Imaging Increase the interval between image acquisitions.Reduces the cumulative exposure to light over the course of the experiment.
Neutral Density Filters Utilize neutral density (ND) filters to attenuate the excitation light.A straightforward way to reduce illumination intensity without changing lamp or laser power settings.[11]
Find and Focus Locate the region of interest using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence.Avoids unnecessary fluorescence excitation during sample navigation.[11]
Using Antifade Reagents

Antifade reagents are chemical compounds that reduce photobleaching, often by scavenging reactive oxygen species that can damage the fluorophore.[13][14]

Commercially Available Antifade Reagents:

ProductKey FeaturesConsiderations
ProLong™ Series (e.g., ProLong™ Gold, ProLong™ Diamond) Widely used for fixed cells. Provides strong photobleaching protection across the spectrum.[7][13]Not suitable for live-cell imaging.
ProLong™ Live Antifade Reagent Specifically designed for live-cell imaging.[13] Uses Oxyrase™ technology to remove oxygen from the medium.Requires incubation with cells prior to imaging.
VECTASHIELD® A popular mounting medium with antifade properties.Can exhibit blue autofluorescence with UV excitation, which may interfere with Mca's emission.[14]
SlowFade™ Series Another option for fixed cells, offering good photostability.[1]
Fluoro-KEEPER A non-hardening mounting medium with an antifade reagent.[11]

Common Antifade Compounds:

CompoundAdvantagesDisadvantages
n-Propyl gallate (NPG) Can be used in live-cell imaging.[14]Difficult to dissolve.
1,4-diazabicyclo[2.2.2]octane (DABCO) Less toxic than PPD.[14]Less effective at preventing photobleaching compared to PPD.[14]
Trolox™ A vitamin E analog that can be used in live-cell imaging.
p-Phenylenediamine (PPD) Very effective antifade agent.[14]Can quench some fluorophores and has been reported to be incompatible with cyanine dyes.[14] It can also cause autofluorescence.[14]

Experimental Protocols

Protocol 1: Preparing a Fixed Sample with Antifade Mounting Medium

This protocol is for researchers using fixed cells or tissues.

  • Sample Preparation: Perform your standard cell fixation, permeabilization, and washing steps.

  • Final Wash: After the final wash, carefully aspirate as much of the buffer as possible without disturbing the cells.

  • Mounting:

    • Equilibrate the antifade mounting medium (e.g., ProLong™ Gold) to room temperature.

    • Add a single drop of the mounting medium to the sample.

    • Carefully place a coverslip over the sample, avoiding air bubbles.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight at room temperature in the dark).

  • Sealing: For long-term storage, seal the edges of the coverslip with nail polish.

  • Storage: Store the slide at 4°C, protected from light.

Protocol 2: Live-Cell Imaging with an Antifade Reagent

This protocol is for researchers performing experiments with live cells.

  • Prepare Antifade Medium: Prepare your normal cell culture medium and supplement it with a live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent or Trolox™) at the recommended concentration.

  • Cell Incubation:

    • Remove the existing medium from your cells.

    • Gently add the antifade-supplemented medium to your cells.

    • Incubate the cells for the time specified by the reagent manufacturer (e.g., 15-120 minutes for ProLong™ Live).

  • Imaging: Proceed with your imaging experiment. It is recommended to keep the cells in the antifade-supplemented medium for the duration of the experiment.

  • Minimize Exposure: Even with an antifade reagent, it is crucial to follow the best practices for minimizing light exposure as outlined in the "Optimizing Imaging Conditions" section.

Visualizing the Problem and Solutions

Photobleaching Mechanism

Photobleaching_Mechanism S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) S1->Bleached Direct Photodamage T1->Bleached Reaction with Oxygen ROS Reactive Oxygen Species (ROS) T1->ROS Generates ROS->S1 Reacts with

Caption: Simplified Jablonski diagram illustrating the pathways leading to photobleaching.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Rapid Signal Loss Observed Check_Setup Are imaging settings optimized? (Low power, short exposure) Start->Check_Setup Optimize_Setup Optimize imaging settings Check_Setup->Optimize_Setup No Use_Antifade Are you using an antifade reagent? Check_Setup->Use_Antifade Yes Optimize_Setup->Check_Setup Add_Antifade Incorporate an appropriate antifade reagent Use_Antifade->Add_Antifade No Check_Reagent Is the antifade reagent compatible and fresh? Use_Antifade->Check_Reagent Yes End Problem Resolved Add_Antifade->End Change_Reagent Try a different antifade reagent Check_Reagent->Change_Reagent No Check_Other Consider other factors: - Enzyme stability - Buffer conditions - Autofluorescence Check_Reagent->Check_Other Yes Change_Reagent->End Check_Other->End

Caption: A logical workflow for troubleshooting rapid fluorescence signal loss.

References

Mca-PLA-Nva-Dap(Dnp)-AR-NH2 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mca-PLA-Nva-Dap(Dnp)-AR-NH2 Assay

This guide provides troubleshooting, frequently asked questions (FAQs), and best practices for the this compound assay to help researchers, scientists, and drug development professionals ensure data quality and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and how does it work?

This is a sensitive fluorogenic assay designed to measure the activity of matrix metalloproteinase-2 (MMP-2).[1][2][3][4] It utilizes a peptide substrate, this compound, which is specifically recognized and cleaved by MMP-2.

The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[5][6][7][8]

  • Mca ((7-Methoxycoumarin-4-yl)acetyl) is a fluorescent donor group.

  • Dap(Dnp) (a derivative of Diaminopropionic acid labeled with 2,4-Dinitrophenyl) is a quencher group.

In the intact peptide, the Dnp group is close enough to the Mca group to quench its fluorescence. When MMP-2 cleaves the peptide, the Mca and Dnp are separated, leading to a measurable increase in fluorescence.[6] The rate of fluorescence increase is directly proportional to the MMP-2 activity in the sample.

Q2: Why am I seeing low or no fluorescent signal?

Low or absent signal is a common issue that can point to several problems with the assay components or setup.

  • Inactive Enzyme: Ensure the MMP-2 enzyme is active. Repeated freeze-thaw cycles can diminish activity. Aliquot the enzyme upon receipt and store at -70°C or below.[9] Consider running a positive control with a known active enzyme lot to verify assay conditions.[10][11]

  • Incorrect Buffer Conditions: MMP activity is highly dependent on pH and the presence of cofactors like Ca2+ and Zn2+.[12] The assay buffer pH should be optimal for MMP-2, typically around 7.5 to 7.8.[9][10] Check that your buffer composition is correct and does not contain inhibitors like EDTA.[12]

  • Substrate Degradation: The peptide substrate is light-sensitive and should be stored protected from light at -20°C.[13] Prepare fresh substrate solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.[2][14]

  • Incorrect Instrument Settings: Verify the excitation and emission wavelengths on your fluorometer or plate reader. For the Mca/Dnp pair, the optimal settings are approximately 325-328 nm for excitation and 393-420 nm for emission.[2][3] Ensure the instrument is set to the appropriate read mode (e.g., top read for solutions) and that the gain setting is optimized.

Q3: My background fluorescence (no-enzyme control) is too high. What can I do?

High background signal reduces the assay window and sensitivity.

  • Substrate Hydrolysis: The most common cause is spontaneous degradation of the substrate. This can be caused by improper storage (exposure to light or temperature fluctuations), contamination of stock solutions with proteases, or harsh buffer conditions.[13] Always use high-purity water and reagents. Prepare substrate solutions fresh for each experiment.

  • Autofluorescence: The assay buffer or the microplate itself may be autofluorescent. Run a blank containing only the assay buffer to check for this. If the plate is the issue, consider using low-fluorescence black plates. If the buffer is the problem, try preparing it with different, higher-purity reagents.

  • Contamination: Ensure all reagents and equipment are free from contaminating proteases. Use sterile, filtered buffer solutions and dedicated pipette tips.[12]

Q4: I'm observing high variability between my replicate wells (high %CV). What are the likely causes?

Poor reproducibility can invalidate results and make data interpretation difficult.

  • Pipetting Inaccuracy: Small variations in the volumes of enzyme or substrate, especially in a 384-well format, can lead to significant errors. Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions.

  • Temperature Gradients: Inconsistent temperature across the microplate can cause reaction rates to differ between wells. Ensure the plate is uniformly equilibrated to the assay temperature (e.g., 37°C) before adding reagents and during incubation.[15]

  • Mixing Issues: Inadequate mixing of reagents in the wells can lead to heterogeneous reaction initiation. Gently mix the plate after adding the final reagent, avoiding bubble formation.

  • Assay Drift: If you are reading the plate kinetically over a long period, factors like evaporation from edge wells or a gradual change in lamp intensity can introduce variability. Using a plate sealer and allowing the instrument to warm up properly can mitigate these issues.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal / No Activity 1. Inactive or degraded enzyme.• Use a fresh enzyme aliquot; avoid multiple freeze-thaw cycles.[9] • Run a positive control with a known active enzyme.
2. Sub-optimal buffer conditions (pH, cofactors).• Verify buffer pH is optimal for MMP-2 (typically ~7.5).[10] • Ensure buffer contains necessary cofactors (e.g., Ca2+, Zn2+) and lacks inhibitors (e.g., EDTA).[12]
3. Degraded substrate.• Store substrate protected from light at -20°C.[13] • Prepare fresh working solutions in DMSO for each experiment.[2]
4. Incorrect instrument settings.• Set excitation ~328 nm and emission ~420 nm.[2] • Optimize gain settings and ensure correct read mode (e.g., top read).
High Background Signal 1. Spontaneous substrate degradation.• Prepare substrate solution fresh. • Test for protease contamination in buffer and water.
2. Autofluorescence of plate or buffer.• Use non-fluorescent black microplates. • Measure a "buffer only" blank to quantify background.
3. Reagent contamination.• Use sterile, filtered buffers and dedicated labware.[12]
High Variability / Poor Reproducibility 1. Inaccurate pipetting.• Calibrate pipettes regularly. • Use reverse pipetting for small or viscous volumes.
2. Temperature gradients across the plate.• Pre-incubate the plate at the assay temperature. • Avoid placing the plate on cold or hot surfaces.
3. Incomplete mixing of reagents.• Gently tap or shake the plate after reagent addition to ensure homogeneity.
Non-linear Reaction Curve 1. Substrate depletion.• Decrease enzyme concentration or incubation time. • Ensure substrate concentration is well below its Km value for initial rate measurements.
2. Enzyme instability or product inhibition.• Check enzyme stability under assay conditions. • Analyze data from the initial linear phase of the reaction.

Experimental Protocols & Data

General Assay Protocol

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for your specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for MMP-2, e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5.[10]

    • Enzyme Stock: Reconstitute and aliquot MMP-2 according to the manufacturer's instructions. Store at -80°C. Just before use, dilute the enzyme to the desired working concentration in cold assay buffer.

    • Substrate Stock: Dissolve the this compound substrate in DMSO to create a 1-10 mM stock solution.[2] Store at -20°C, protected from light.

  • Assay Procedure (96-well format):

    • Add 50 µL of assay buffer to all wells (or 50 µL of inhibitor dilutions for inhibition studies).

    • Add 25 µL of diluted enzyme solution to the appropriate wells.

    • Add 25 µL of buffer to "no-enzyme" control wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Prepare the substrate working solution by diluting the DMSO stock into assay buffer to the final desired concentration (e.g., 2-10 µM).

    • Initiate the reaction by adding 25 µL of the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition:

    • Read fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

    • Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.[2]

Quantitative Data & Quality Control
ParameterTypical Value/RangeNotes
Excitation Wavelength 325 - 328 nm[2][3]
Emission Wavelength 393 - 420 nm[2][3]
Substrate Concentration 1 - 20 µMShould be optimized; ideally at or below the Km for kinetic studies.
Enzyme Concentration 1 - 10 nMHighly dependent on enzyme purity and activity. Should be titrated for optimal signal.
Z'-factor > 0.5A Z'-factor above 0.5 indicates a robust and reliable assay suitable for screening.[16]
Coefficient of Variation (%CV) < 15%For replicate wells, a lower %CV indicates better precision and reproducibility.

Visual Guides

Assay Principle and Workflow

The following diagrams illustrate the core principle of the FRET-based assay and the typical experimental workflow.

FRET_Assay_Principle cluster_0 Intact Substrate State cluster_1 Cleaved Substrate State Intact Mca (Fluorophore) Peptide Dnp (Quencher) Cleaved1 Mca Fragment Intact->Cleaved1  MMP-2 Cleavage Cleaved2 Fragment Dnp Result1 Fluorescence is Quenched (No Signal) Result2 Fluorescence is Emitted (Signal Detected)

Caption: FRET mechanism for the MMP-2 assay.

Experimental_Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrate) B 2. Add Buffer/Inhibitor to Plate A->B C 3. Add Enzyme Solution B->C D 4. Pre-incubate Plate (e.g., 37°C) C->D E 5. Initiate with Substrate D->E F 6. Read Fluorescence (Kinetic Mode) E->F

Caption: Step-by-step experimental workflow.

Troubleshooting Logic

This flowchart helps diagnose common assay problems systematically.

Troubleshooting_Flowchart Start Problem Encountered HighBG High Background Signal? Start->HighBG CheckSubstrate Cause: Substrate Degradation Solution: Use fresh substrate, check for contamination. HighBG->CheckSubstrate Yes LowSignal Low/No Signal? HighBG->LowSignal No CheckPlate Cause: Autofluorescence Solution: Use black plates, check buffer blank. CheckSubstrate->CheckPlate CheckEnzyme Cause: Inactive Enzyme Solution: Use new aliquot, run positive control. LowSignal->CheckEnzyme Yes HighCV High Variability (CV)? LowSignal->HighCV No CheckBuffer Cause: Incorrect Buffer Solution: Verify pH and cofactors. CheckEnzyme->CheckBuffer CheckInstrument Cause: Wrong Settings Solution: Check Ex/Em wavelengths and gain. CheckBuffer->CheckInstrument CheckPipetting Cause: Pipetting Error Solution: Calibrate pipettes, use reverse pipetting. HighCV->CheckPipetting Yes CheckTemp Cause: Temperature Gradient Solution: Equilibrate plate uniformly. CheckPipetting->CheckTemp

Caption: A logical guide for troubleshooting common assay issues.

References

Mca-PLA-Nva-Dap(Dnp)-AR-NH2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the fluorogenic peptide substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH2.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound peptide?

A: Upon receipt, the lyophilized peptide should be stored at -20°C or below.[1][2] Some suppliers recommend storage at temperatures between -20°C and -70°C for optimal stability. The product is typically shipped at ambient temperature or with blue ice/polar packs, and it is recommended to transfer it to the appropriate storage temperature immediately upon arrival.[3][4]

Q2: What is the long-term stability of the lyophilized peptide?

A: When stored correctly at -20°C, the lyophilized peptide is stable for at least four years.

Q3: How should I prepare and store stock solutions of the peptide?

A: It is recommended to reconstitute the peptide in a suitable solvent such as DMSO.[5] Once reconstituted, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][6] Store these aliquots at -20°C or, for longer-term storage, at -80°C.

Q4: What is the stability of the peptide in a stock solution?

A: The stability of the peptide in a stock solution is dependent on the storage temperature. For a similar peptide, it is recommended to use the stock solution within one month when stored at -20°C and within six months when stored at -80°C.[6]

Q5: The peptide is difficult to dissolve. What can I do?

A: To aid in the dissolution of similar peptides, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[6]

Q6: Is the this compound peptide light-sensitive?

A: Yes, fluorogenic substrates containing coumarin derivatives can be light-sensitive. It is advisable to protect the lyophilized powder and reconstituted solutions from direct light.[4]

Storage and Handling Summary

ConditionLyophilized PowderReconstituted Stock Solution
Storage Temperature -20°C or below[1][2]-20°C (short-term) or -80°C (long-term)[6]
Recommended Solvent N/ADMSO[5]
Long-Term Stability ≥ 4 years at -20°CUp to 1 month at -20°C, up to 6 months at -80°C (for a similar peptide)[6]
Handling Precautions Store immediately at recommended temperature upon receipt.[4]Aliquot to avoid repeated freeze-thaw cycles. Protect from direct light.[4][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Fluorescence Signal Peptide Degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles, light exposure).Always follow recommended storage and handling procedures. Use a fresh aliquot of the peptide solution.
Incorrect Buffer/pH: The enzymatic activity and fluorescence can be pH-dependent.Ensure the assay buffer has the optimal pH for the enzyme being studied.
Inactive Enzyme: The enzyme may have lost its activity.Use a new batch of enzyme or a positive control to verify enzyme activity.
High Background Fluorescence Autohydrolysis of the Peptide: The peptide may be slowly hydrolyzing in the assay buffer.Prepare fresh solutions and run a control with the substrate in the assay buffer without the enzyme to measure background fluorescence.
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.Use high-purity reagents and dedicated labware.
Inconsistent Results Inaccurate Pipetting: Small volumes of concentrated stock solutions can lead to variability.Use calibrated pipettes and ensure proper pipetting technique. Consider preparing a more dilute working solution.
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature changes.Ensure all components are at the correct assay temperature and maintain a consistent temperature throughout the experiment.

Experimental Protocols

Protocol for Assessing Peptide Stability

This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.

  • Reconstitution: Prepare a concentrated stock solution of the peptide in DMSO.

  • Aliquoting: Aliquot the stock solution into several microcentrifuge tubes.

  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, exposure to light).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot from each storage condition.

  • Enzymatic Assay:

    • Prepare a standard reaction mixture containing assay buffer and the target enzyme (e.g., MMP-2).

    • Add the stored peptide substrate to initiate the reaction.

    • Measure the fluorescence intensity over time using a fluorometer with excitation at ~325 nm and emission at ~393 nm.[1]

  • Data Analysis: Compare the initial reaction rates for the peptide stored under different conditions. A decrease in the reaction rate over time indicates degradation of the peptide.

Visualizations

experimental_workflow Experimental Workflow for Peptide Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_assay Assay at Time Points cluster_analysis Data Analysis reconstitute Reconstitute Peptide in DMSO aliquot Aliquot Stock Solution reconstitute->aliquot storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt storage_light Light Exposure aliquot->storage_light time_points Retrieve Aliquots at 0, 24, 48, 72h, 1 week storage_neg20->time_points storage_4->time_points storage_rt->time_points storage_light->time_points enzymatic_assay Perform Enzymatic Assay (Measure Fluorescence) time_points->enzymatic_assay analysis Compare Reaction Rates to Determine Degradation enzymatic_assay->analysis

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Troubleshooting Logic for Low Fluorescence Signal start Low or No Fluorescence Signal check_peptide Is the peptide properly stored and handled? start->check_peptide peptide_yes Yes check_peptide->peptide_yes   peptide_no No check_peptide->peptide_no   check_enzyme Is the enzyme active? peptide_yes->check_enzyme fix_peptide Use a fresh aliquot. Follow storage guidelines. peptide_no->fix_peptide enzyme_yes Yes check_enzyme->enzyme_yes   enzyme_no No check_enzyme->enzyme_no   check_buffer Is the assay buffer correct (e.g., pH)? enzyme_yes->check_buffer fix_enzyme Use new enzyme or run a positive control. enzyme_no->fix_enzyme buffer_yes Yes check_buffer->buffer_yes   buffer_no No check_buffer->buffer_no   end_issue Issue likely resolved. If not, check instrument settings. buffer_yes->end_issue fix_buffer Prepare fresh buffer with the correct pH. buffer_no->fix_buffer

Caption: Troubleshooting guide for low fluorescence signal in enzymatic assays.

References

dealing with inner filter effect in Mca-PLA-Nva-Dap(Dnp)-AR-NH2 assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and address the inner filter effect (IFE) in Mca-PLA-Nva-Dap(Dnp)-AR-NH2 and other similar fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay?

The this compound is a fluorogenic substrate used to measure the activity of proteases, particularly matrix metalloproteinase-2 (MMP-2).[1][2] It incorporates a Förster Resonance Energy Transfer (FRET) pair: 7-methoxycoumarin-4-acetyl (Mca) as the fluorophore and 2,4-dinitrophenyl (Dnp) as the quencher.[3][4] In the intact peptide, the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide backbone between the Mca and Dnp, they are separated, leading to an increase in fluorescence that can be monitored over time.[5]

Q2: What is the Inner Filter Effect (IFE)?

The inner filter effect is an artifact in fluorescence measurements that causes a non-linear relationship between the concentration of a fluorophore and the observed fluorescence intensity.[6][7] It is not a type of fluorescence quenching. It is caused by the absorption of light by components in the sample.[8] There are two types of IFE:

  • Primary IFE: Occurs when substances in the sample absorb the excitation light, reducing the light that reaches the fluorophore.[6][8]

  • Secondary IFE: Occurs when substances in the sample absorb the light emitted by the fluorophore before it reaches the detector.[6][8]

Q3: How can the Inner Filter Effect impact my this compound assay results?

The IFE can lead to an underestimation of the true enzymatic activity. As the reaction progresses and the fluorescent product (cleaved Mca-containing fragment) accumulates, the primary IFE from the unreacted substrate and the secondary IFE from both the substrate and product can increase. This can cause the reaction to appear to plateau prematurely, leading to inaccurate kinetic parameters such as initial velocity (V₀), Kₘ, and kcat.[3][9] Additionally, colored compounds in your sample (e.g., inhibitors being screened) can also contribute to the IFE.

Q4: I suspect the inner filter effect is affecting my assay. What are the initial steps to confirm this?

A common indicator of IFE is a loss of linearity in a standard curve of fluorescence versus the concentration of the cleaved fluorescent product. You can also measure the absorbance of your complete assay mixture (including substrate, buffer, and any test compounds) at the excitation and emission wavelengths of Mca (typically around 328 nm and 420 nm, respectively).[5] A general rule of thumb is that if the total absorbance at either wavelength exceeds 0.1, the IFE is likely to be significant.[7][10]

Q5: What are the common strategies to mitigate the Inner Filter Effect?

There are several approaches to address the IFE:

  • Sample Dilution: The simplest method is to dilute your sample to reduce the concentration of absorbing species.[7] However, this may not always be feasible if the enzyme concentration is low.

  • Use of Shorter Pathlength: Employing microplates (especially black-walled, clear-bottom plates) or cuvettes with shorter pathlengths can reduce the distance light travels through the sample, thus minimizing absorption.[7]

  • Mathematical Correction: This is often the most robust method. It involves measuring the absorbance of the sample at the excitation and emission wavelengths and using a formula to correct the observed fluorescence intensity.[9][11]

Troubleshooting Guide

Problem: Non-linear standard curve or unexpectedly low reaction rates.

This workflow will guide you through the process of diagnosing and correcting for the inner filter effect.

IFE_Troubleshooting start Start: Suspected IFE (Non-linear kinetics, low signal) check_absorbance 1. Measure Absorbance of Assay Components start->check_absorbance absorbance_high Is Absorbance > 0.1 at λex or λem? check_absorbance->absorbance_high dilute_sample 2. Dilute Sample or Reduce Substrate Concentration absorbance_high->dilute_sample Yes other_issues Consider Other Issues: - Enzyme instability - Substrate insolubility - Instrument settings absorbance_high->other_issues No re_measure 3. Re-run Assay dilute_sample->re_measure problem_solved Problem Resolved re_measure->problem_solved problem_persists Problem Persists re_measure->problem_persists No Improvement end End: Accurate Data problem_solved->end correction_protocol 4. Apply Mathematical IFE Correction Protocol problem_persists->correction_protocol Yes correction_protocol->end

Troubleshooting workflow for the inner filter effect.

Experimental Protocols

Protocol for Mathematical Correction of the Inner Filter Effect in a 96-Well Plate Assay

This protocol allows for the correction of raw fluorescence data (F_obs) to obtain the corrected fluorescence (F_corr), which is proportional to the true fluorophore concentration. This method is adapted from established principles for correcting IFE in plate-based assays.

Materials:

  • 96-well plate reader with both fluorescence and absorbance reading capabilities.

  • Black-walled, clear-bottom 96-well plates are recommended to minimize light scatter and crosstalk.

  • Your complete assay components (buffer, enzyme, substrate, and any test compounds).

Methodology:

  • Prepare Samples: Prepare your enzymatic reactions in the 96-well plate as you normally would. Include wells for blanks (all components except the enzyme) and controls.

  • Measure Absorbance:

    • Set the plate reader to measure absorbance.

    • Measure the absorbance of each well at the excitation wavelength (A_ex) of Mca (e.g., 328 nm).

    • Measure the absorbance of each well at the emission wavelength (A_em) of Mca (e.g., 420 nm).

  • Measure Fluorescence:

    • Set the plate reader to measure fluorescence intensity.

    • Use the appropriate excitation and emission wavelengths for the Mca fluorophore (e.g., Ex: 328 nm, Em: 420 nm).

    • Record the observed fluorescence intensity (F_obs) for each well.

  • Calculate the Correction Factor and Corrected Fluorescence:

    • For each well, calculate the inner filter correction factor (CF_IFE) using the following equation:

      CF_IFE = 10^((A_ex + A_em) / 2)

    • Calculate the corrected fluorescence (F_corr) by multiplying the observed fluorescence by the correction factor:

      F_corr = F_obs * CF_IFE

  • Data Analysis: Use the F_corr values for all subsequent kinetic calculations and data analysis.

Quantitative Data Summary

The following table presents representative data demonstrating the impact of the inner filter effect and the effectiveness of a correction method. The data is based on a study using quinine sulfate (a fluorophore) and potassium dichromate (a substance that absorbs at both the excitation and emission wavelengths, mimicking the IFE from assay components).[10][12] This illustrates the principle that would apply to the Mca-Dnp system.

Quinine Sulfate Concentration (µM)Absorbance at λex (~350nm)Observed Fluorescence (Arbitrary Units)Corrected Fluorescence (Arbitrary Units)Linearity (R²)
Uncorrected Data 0.89
2.50.1105,000-
5.00.2180,000-
10.00.4250,000-
20.00.8310,000-
Corrected Data >0.99
2.50.1105,000118,000
5.00.2180,000227,000
10.00.4250,000398,000
20.00.8310,000780,000

As shown in the table, the observed fluorescence begins to lose its linear relationship with concentration as the absorbance increases. After applying a correction factor, the linearity is restored, allowing for more accurate quantification.

Signaling Pathway and Experimental Workflow Diagrams

This compound Assay Principle

This diagram illustrates the basic principle of the FRET-based enzymatic assay.

Assay_Principle Substrate Intact Substrate Mca-Peptide-Dnp MMP2 MMP-2 (Protease) Quenched Low Fluorescence (Quenched) Substrate->Quenched FRET Products Cleaved Products Mca-Peptide + Dnp-Peptide MMP2->Products Cleavage Fluorescence High Fluorescence (Signal) Products->Fluorescence Signal Generation

Principle of the FRET-based protease assay.

References

Mca-PLA-Nva-Dap(Dnp)-AR-NH2 Kinetic Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Mca-PLA-Nva-Dap(Dnp)-AR-NH2 fluorogenic substrate in kinetic assays, particularly for the study of Matrix Metalloproteinase-2 (MMP-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic peptide substrate used to measure the enzymatic activity of proteases, with a particular specificity for Matrix Metalloproteinase-2 (MMP-2).[1][2][3] It operates on the principle of Förster Resonance Energy Transfer (FRET).[4] The peptide incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of Dnp to Mca quenches the fluorescence of Mca. Upon enzymatic cleavage of the peptide backbone by an active protease like MMP-2, the Mca fluorophore is separated from the Dnp quencher. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzyme's activity.

Q2: What are the optimal excitation and emission wavelengths for this substrate?

The Mca fluorophore has an excitation maximum around 325-328 nm and an emission maximum in the range of 393-420 nm.[3] It is recommended to confirm the optimal settings for your specific fluorescence plate reader.

Q3: How should I prepare and store the this compound substrate?

The lyophilized peptide should be stored at -20°C or below and protected from light.[1] For use, it is typically dissolved in a minimal amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Further dilutions should be made in the assay buffer. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution to maintain its integrity.

Q4: My MMP-2 is in its inactive, pro-enzyme form. How do I activate it for the assay?

Many MMPs, including MMP-2, are synthesized as inactive zymogens (pro-MMPs).[4] To measure its activity, the pro-MMP-2 must first be activated. This is commonly achieved by incubation with 4-aminophenylmercuric acetate (APMA). The optimal concentration and incubation time for APMA activation should be determined empirically but is often in the range of 1-2 mM for 1-4 hours at 37°C.[5]

Q5: What are some common inhibitors for MMP-2 that I can use as controls?

A variety of broad-spectrum and specific MMP inhibitors can be used as negative controls in your assay. General chelating agents like EDTA will inhibit MMP activity by removing the essential zinc ion from the active site. More specific small molecule inhibitors for MMP-2 include compounds like SB-3CT and ARP 100. Tissue Inhibitors of Metalloproteinases (TIMPs), the natural endogenous inhibitors of MMPs, can also be used.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or very low fluorescence signal 1. Inactive MMP-2 enzyme.- Ensure proper activation of pro-MMP-2 with APMA. - Verify the activity of your enzyme stock with a known active control.
2. Incorrect buffer components.- MMPs are zinc-dependent enzymes; ensure your buffer does not contain strong chelating agents (e.g., high concentrations of EDTA). - The assay buffer should typically contain Tris-HCl, NaCl, and CaCl2.
3. Substrate degradation.- Protect the substrate from light. - Prepare fresh dilutions of the substrate for each experiment.
4. Incorrect instrument settings.- Verify the excitation and emission wavelengths are set correctly for the Mca fluorophore (Ex: ~328 nm, Em: ~393-420 nm).
High background fluorescence 1. Substrate autohydrolysis.- Run a "substrate only" control (without enzyme) to measure the rate of spontaneous hydrolysis. Subtract this rate from your experimental values.
2. Contaminated reagents or buffer.- Use high-purity reagents and freshly prepared buffers.
3. Presence of other proteases in the sample.- If using complex biological samples, consider using specific MMP-2 inhibitors to confirm the signal is from MMP-2.
Non-linear or erratic kinetic reads 1. Substrate concentration too high (Inner Filter Effect).- At high substrate concentrations, the substrate itself can absorb the excitation or emission light, leading to non-linearity.[6] Reduce the substrate concentration.
2. Substrate precipitation.- Ensure the substrate is fully dissolved in the assay buffer. The Dnp group can increase hydrophobicity. Adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the buffer can help.
3. Enzyme instability.- Perform the assay at the optimal temperature and pH for MMP-2 stability and activity. - Ensure all reagents are properly mixed at the start of the reaction.
4. Photobleaching of the fluorophore.- Reduce the intensity or frequency of the excitation light if possible with your instrument settings.
Inconsistent results between experiments 1. Pipetting errors.- Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
2. Temperature fluctuations.- Ensure the reaction plate is properly equilibrated to the assay temperature before initiating the reaction.
3. Lot-to-lot variability of substrate or enzyme.- If you suspect lot-to-lot variation, test new batches against the previous lot to ensure consistency.

Quantitative Data Summary

Parameter Value Reference
Substrate Name This compoundN/A
Target Enzyme Matrix Metalloproteinase-2 (MMP-2)[1][2][3]
Fluorophore Mca (7-methoxycoumarin-4-acetyl)[4]
Quencher Dnp (2,4-dinitrophenyl)[4]
Excitation Wavelength (λex) ~328 nm[3]
Emission Wavelength (λem) ~393 - 420 nm[3]
Molecular Weight Approximately 1093.2 g/mol N/A
Solubility Soluble in DMSO[3]
Storage -20°C, protect from light[1]

Note: The specific kinetic parameters (Km and kcat) for MMP-2 with this substrate may vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). It is recommended that users determine these parameters empirically for their specific assay conditions.

Experimental Protocols

Detailed Protocol for MMP-2 Kinetic Assay

This protocol provides a general framework. Optimization may be required for specific experimental setups.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35, pH 7.5.

  • MMP-2 Enzyme: Reconstitute or dilute purified active MMP-2 to the desired concentration in Assay Buffer. If starting with pro-MMP-2, activate it with APMA prior to use. Keep the enzyme on ice.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentrations for the assay. It is recommended to perform a substrate titration to determine the optimal concentration (typically in the low micromolar range).

  • Inhibitor Control (Optional): Prepare a stock solution of a known MMP-2 inhibitor (e.g., SB-3CT) in a suitable solvent (e.g., DMSO).

2. Assay Procedure (96-well plate format):

  • Add 50 µL of Assay Buffer to all wells.

  • Add 10 µL of inhibitor solution to the inhibitor control wells and 10 µL of the corresponding solvent to the other wells.

  • Add 20 µL of the MMP-2 enzyme solution to the experimental and inhibitor control wells. Add 20 µL of Assay Buffer to the "no enzyme" control wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding 20 µL of the Substrate Working Solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) using an excitation wavelength of ~328 nm and an emission wavelength of ~405 nm.

3. Data Analysis:

  • Subtract the background fluorescence (from "no enzyme" or "substrate only" controls) from all readings.

  • Plot the fluorescence intensity versus time for each well.

  • Determine the initial reaction velocity (V₀) from the linear portion of the curve for each concentration of substrate or inhibitor.

  • For kinetic parameter determination, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

FRET_Mechanism sub This compound Intact Substrate mmp2 MMP-2 sub->mmp2 Cleavage no_light_out Quenched Fluorescence sub:f0->no_light_out FRET prod Cleaved Peptides Mca-Fragment Dnp-Fragment light_out Emitted Fluorescence (~405 nm) prod:f1->light_out mmp2->prod light_in Excitation Light (~328 nm) light_in->sub:f0 light_in->prod:f1 Assay_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate) activate Pro-MMP-2 Activation (if necessary) prep->activate plate Plate Setup (Controls, Enzyme) activate->plate preinc Pre-incubation (37°C) plate->preinc add_sub Add Substrate (Initiate Reaction) preinc->add_sub read Kinetic Fluorescence Reading (Ex: 328 nm, Em: 405 nm) add_sub->read analyze Data Analysis (Calculate V₀, Km, kcat) read->analyze Troubleshooting_Tree start Problem with Assay Results? no_signal No / Low Signal start->no_signal Yes high_bg High Background start->high_bg Yes non_linear Non-linear Kinetics start->non_linear Yes check_enzyme Check Enzyme Activity & Activation no_signal->check_enzyme check_settings Verify Instrument Settings no_signal->check_settings check_buffer Check Buffer Composition no_signal->check_buffer run_controls Run 'Substrate Only' Control high_bg->run_controls check_reagents Use Fresh/Pure Reagents high_bg->check_reagents check_conc Optimize Substrate Concentration non_linear->check_conc check_solubility Ensure Substrate Solubility non_linear->check_solubility

References

Validation & Comparative

A Head-to-Head Comparison of Fluorogenic Substrates for Matrix Metalloproteinase-2 (MMP-2)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to accurately measure the activity of Matrix Metalloproteinase-2 (MMP-2), the selection of an appropriate fluorogenic substrate is paramount. This guide provides a comprehensive comparison of the widely used substrate, Mca-PLA-Nva-Dap(Dnp)-AR-NH2, with other commercially available alternatives, supported by experimental data and detailed protocols.

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme involved in the degradation of extracellular matrix components. Its activity is implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis. The use of fluorogenic substrates, which release a fluorescent signal upon cleavage by the enzyme, provides a sensitive and continuous method for measuring MMP-2 activity.

Performance Comparison of MMP-2 Fluorogenic Substrates

The ideal fluorogenic substrate for MMP-2 should exhibit high catalytic efficiency (kcat/Km), specificity, and a strong signal-to-noise ratio. Below is a summary of the key performance indicators for this compound and other common MMP-2 substrates.

SubstrateFluorophore/QuencherExcitation (nm)Emission (nm)kcat/Km (M⁻¹s⁻¹) for MMP-2Reference(s)
This compound Mca/Dnp~325~3933.97 x 10⁵ - 6.3 x 10⁵[1][2]
Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6)Mca/Dnp328420High (comparable to Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[3][4]
Dabcyl-GPLGMRGK(FAM)-NH2FAM/Dabcyl485530Not explicitly stated for MMP-2 alone, but used for MMP-2/MMP-9[5][6]
Mca-Pro-Cha-Gly-Nva-His-Ala-Dpa-NH2 ("OMNI-MMP")Mca/Dnp325393High for multiple MMPs, including MMP-2[7]

This compound demonstrates high catalytic efficiency for MMP-2, with reported kcat/Km values in the range of 3.97 x 10⁵ to 6.3 x 10⁵ M⁻¹s⁻¹.[1][2] This indicates that it is a highly sensitive substrate for detecting MMP-2 activity.

Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) is another Mca/Dnp-based substrate. While specific kinetic values for MMP-2 are not always detailed in direct comparisons, it is reported to have high specificity constants for several MMPs, with its performance for gelatinases (like MMP-2) being comparable to the well-established substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.[3][4]

Dabcyl-GPLGMRGK(FAM)-NH2 utilizes a different fluorophore-quencher pair, FAM and Dabcyl, which results in different excitation and emission wavelengths. This can be advantageous in multiplex assays or when cellular autofluorescence is a concern in the UV range. It is often marketed as a substrate for both MMP-2 and MMP-9.[5][6]

The "OMNI-MMP" substrate (Mca-Pro-Cha-Gly-Nva-His-Ala-Dpa-NH2) is designed to be a broad-spectrum MMP substrate and is cleaved by a variety of MMPs, including MMP-2, with high efficiency.[7] This makes it suitable for detecting general MMP activity but less ideal for specifically measuring MMP-2 in a mixed sample without the use of specific inhibitors.

Specificity Profile

A critical aspect of a good MMP-2 substrate is its selectivity over other MMPs. While some substrates are designed for broad-spectrum activity, others offer more specificity.

SubstrateSpecificity Notes
This compound Primarily recognized as a sensitive substrate for MMP-2 and MMP-7.[2]
Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6)Shows increased specificity constants for collagenases (MMP-1, -8, -13) and MT1-MMP (MMP-14) compared to its parent compound, while maintaining high activity with gelatinases.[3][4]
Dabcyl-GPLGMRGK(FAM)-NH2Marketed as a substrate for both MMP-2 and MMP-9, suggesting a lack of high specificity between these two gelatinases.[5][6]
Mca-Pro-Cha-Gly-Nva-His-Ala-Dpa-NH2 ("OMNI-MMP")Designed as a pan-MMP substrate with high turnover rates for several MMPs.[7]

Experimental Protocols

To obtain reliable and comparable data, a standardized experimental protocol is essential. Below is a detailed methodology for a comparative analysis of MMP-2 fluorogenic substrates.

Materials:
  • Recombinant human active MMP-2

  • MMP-2 fluorogenic substrates:

    • This compound

    • Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6)

    • Dabcyl-GPLGMRGK(FAM)-NH2

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, 0.01% Brij-35, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:
  • Substrate Preparation:

    • Dissolve each fluorogenic substrate in DMSO to create a 10 mM stock solution.

    • Determine the precise concentration of the stock solutions by measuring the absorbance of the quencher group (e.g., Dnp at ~363 nm).

    • Prepare working solutions of each substrate by diluting the stock solution in Assay Buffer to the desired concentrations for kinetic analysis (typically ranging from 0.1 to 10 times the expected Km).

  • Enzyme Preparation:

    • Reconstitute the recombinant active MMP-2 in Assay Buffer to a stock concentration of 1 µg/µL.

    • Prepare a working solution of MMP-2 by diluting the stock solution in Assay Buffer to a final concentration suitable for the assay (e.g., 1-10 nM). The optimal concentration should be determined empirically to ensure a linear rate of fluorescence increase over the desired time course.

  • Kinetic Assay:

    • To each well of the black 96-well microplate, add 50 µL of the substrate working solution.

    • Initiate the reaction by adding 50 µL of the MMP-2 working solution to each well.

    • For blank controls, add 50 µL of Assay Buffer instead of the enzyme solution.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for each substrate.

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate the kcat value from the Vmax and the enzyme concentration.

    • The catalytic efficiency (kcat/Km) can then be calculated for each substrate.

    • The signal-to-noise ratio can be estimated by comparing the rate of the enzymatic reaction to the rate of fluorescence increase in the blank wells.

Visualizing the Experimental Workflow and MMP-2 Signaling

To better understand the processes involved, the following diagrams illustrate the experimental workflow for comparing MMP-2 substrates and a simplified representation of the MMP-2 activation and signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis sub1 Substrate Stock (in DMSO) sub2 Substrate Working Solutions sub1->sub2 Dilute in Assay Buffer plate 96-well Plate sub2->plate Add 50 µL enz1 MMP-2 Stock enz2 MMP-2 Working Solution enz1->enz2 Dilute in Assay Buffer enz2->plate Add 50 µL reader Fluorescence Reader plate->reader Measure Fluorescence kinetics Michaelis-Menten Kinetics reader->kinetics Initial Velocities params Km, kcat, kcat/Km kinetics->params snr Signal-to-Noise Ratio kinetics->snr MMP2_Signaling cluster_activation MMP-2 Activation cluster_downstream Downstream Effects proMMP2 pro-MMP-2 activeMMP2 Active MMP-2 proMMP2->activeMMP2 Activation MT1MMP MT1-MMP MT1MMP->proMMP2 TIMP2 TIMP-2 TIMP2->MT1MMP Binds to ECM ECM Degradation (e.g., Collagen IV) activeMMP2->ECM Cleaves GF Growth Factor Release (e.g., VEGF) ECM->GF Releases Receptor Receptor Activation GF->Receptor Signaling Intracellular Signaling (e.g., PI3K/Akt, MAPK/ERK) Receptor->Signaling Cellular Cellular Responses (Migration, Invasion, Angiogenesis) Signaling->Cellular

References

A Head-to-Head Comparison: Mca-PLA-Nva-Dap(Dnp)-AR-NH2 Fluorogenic Substrate Assay versus Gelatin Zymography for MMP-2 Activity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of matrix metalloproteinase-2 (MMP-2) activity is crucial for understanding its role in physiological and pathological processes, including cancer invasion, arthritis, and cardiovascular diseases. Two widely employed methods for this purpose are the use of specific fluorogenic peptide substrates, such as Mca-PLA-Nva-Dap(Dnp)-AR-NH2, and the well-established technique of gelatin zymography. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their specific needs.

Principle of Detection

This compound is a highly specific, internally quenched fluorogenic substrate designed for the sensitive detection of MMP-2 activity. The peptide sequence is engineered to be a target for MMP-2. The molecule contains a fluorescent reporter group, 7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of Mca is suppressed by the proximity of the Dnp quencher through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide bond between the fluorophore and the quencher by active MMP-2, the Mca group is liberated from the quenching effect of the Dnp group, resulting in a significant increase in fluorescence intensity that can be measured over time. This method provides a direct and quantitative measure of enzymatic activity.[1][2]

Gelatin zymography , on the other hand, is an electrophoretic technique used to detect and characterize gelatin-degrading enzymes, primarily MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[3] Samples containing MMPs are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) in a gel that has been co-polymerized with gelatin. After electrophoresis, the SDS is removed from the gel, and the enzymes are allowed to renature and digest the gelatin substrate. The gel is then stained with a protein dye, such as Coomassie Brilliant Blue. Areas of enzymatic activity appear as clear bands against a blue background, where the gelatin has been degraded. This technique allows for the identification of MMPs based on their molecular weight and can distinguish between the latent (pro-enzyme) and active forms of the enzymes.[3][4]

Performance Comparison

The choice between a fluorogenic substrate assay and gelatin zymography depends on several factors, including the need for quantification, sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of each method.

FeatureThis compound AssayGelatin Zymography
Principle FRET-based cleavage of a specific peptide substrateEnzymatic degradation of a gelatin substrate in a polyacrylamide gel
Output Quantitative (fluorescence intensity)Semi-quantitative (band intensity)
Sensitivity High, dependent on substrate concentration and enzyme activityGenerally considered highly sensitive for gelatinases[5]
Specificity Highly specific for MMP-2 due to the peptide sequencePrimarily detects gelatinases (MMP-2 and MMP-9); other proteases with gelatinolytic activity may interfere
Quantification Fully quantitative, allows for kinetic analysis (e.g., kcat/Km)[6]Semi-quantitative; densitometric analysis of bands can provide relative quantification, but is prone to variability[4][5]
Throughput High-throughput compatible (microplate format)Low-throughput, requires gel electrophoresis and staining
Time to Result Rapid (minutes to hours)Lengthy (typically >24 hours)
Sample Type Purified enzymes, cell lysates, conditioned mediaCell lysates, conditioned media, tissue extracts
Pro- vs. Active Enzyme Measures only active enzymeCan distinguish between pro- and active forms based on molecular weight
Reproducibility Generally high intra- and inter-assay reproducibilityCan have higher variability due to multiple steps (gel casting, renaturation, staining)[7][8]

Experimental Protocols

This compound Fluorogenic Assay Protocol (Representative)

This protocol provides a general framework for measuring MMP-2 activity using the this compound substrate in a 96-well plate format.

Materials:

  • This compound substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35)

  • Recombinant active MMP-2 (for standard curve)

  • Samples containing active MMP-2 (e.g., conditioned cell culture media, purified enzyme)

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at ~328 nm and emission at ~420 nm

Procedure:

  • Substrate Preparation: Dissolve the lyophilized this compound substrate in DMSO to prepare a stock solution (e.g., 1 mM). Further dilute the stock solution in assay buffer to the desired working concentration (e.g., 10 µM).

  • Standard Curve Preparation: Prepare a serial dilution of recombinant active MMP-2 in assay buffer to generate a standard curve (e.g., 0-100 ng/mL).

  • Sample Preparation: If necessary, dilute samples containing MMP-2 in assay buffer to fall within the linear range of the assay.

  • Assay Reaction:

    • Add 50 µL of the diluted standards or samples to the wells of the 96-well plate.

    • To initiate the reaction, add 50 µL of the working substrate solution to each well.

    • For a blank control, add 50 µL of assay buffer instead of the sample.

  • Fluorescence Measurement: Immediately place the plate in the fluorometric microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all measurements.

    • Determine the rate of substrate cleavage (change in fluorescence per unit time) for each standard and sample.

    • Plot the rate of cleavage for the standards against their concentrations to generate a standard curve.

    • Determine the concentration of active MMP-2 in the samples by interpolating their cleavage rates on the standard curve.

Gelatin Zymography Protocol

This protocol outlines the steps for performing gelatin zymography to detect MMP-2 and MMP-9 activity.

Materials:

  • SDS-PAGE equipment

  • Acrylamide/bis-acrylamide solution

  • Tris-HCl buffers (pH 6.8 and 8.8)

  • SDS solution

  • Ammonium persulfate (APS)

  • TEMED

  • Gelatin powder

  • Non-reducing sample buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

  • Gel Preparation:

    • Prepare a 10% polyacrylamide resolving gel containing 1 mg/mL gelatin.

    • Overlay with a 4% stacking gel.

  • Sample Preparation: Mix samples (e.g., conditioned media, cell lysates) with non-reducing sample buffer. Do not boil the samples.

  • Electrophoresis: Load the samples onto the gel and run the electrophoresis at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom of the gel.

  • Enzyme Renaturation:

    • After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation at room temperature to remove the SDS.

  • Enzyme Digestion:

    • Incubate the gel in zymogram developing buffer overnight (16-24 hours) at 37°C with gentle agitation.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue R-250 staining solution for 30-60 minutes.

    • Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

  • Data Analysis:

    • The molecular weights of the gelatinolytic bands can be estimated by comparison to a pre-stained protein ladder run in an adjacent lane. Pro-MMP-2 and active MMP-2 typically appear at ~72 kDa and ~62 kDa, respectively.

    • For semi-quantitative analysis, the gel can be scanned, and the band intensities can be measured using densitometry software.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.

FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_substrate Prepare Substrate (this compound) add_reagents Add Standards/Samples and Substrate to Plate prep_substrate->add_reagents prep_standards Prepare MMP-2 Standards prep_standards->add_reagents prep_samples Prepare Samples prep_samples->add_reagents incubate Incubate at 37°C add_reagents->incubate read_fluorescence Measure Fluorescence (Ex: 328 nm, Em: 420 nm) incubate->read_fluorescence analyze_data Calculate Reaction Rate and Determine Concentration read_fluorescence->analyze_data

Caption: Workflow for the this compound fluorogenic assay.

Gelatin_Zymography_Workflow cluster_gel Gel Electrophoresis cluster_processing Processing cluster_analysis Analysis prep_gel Prepare Gelatin-Containing Polyacrylamide Gel run_electrophoresis Run SDS-PAGE prep_gel->run_electrophoresis prep_samples Prepare Samples (Non-reducing conditions) prep_samples->run_electrophoresis renature Renature Enzymes (Triton X-100 Wash) run_electrophoresis->renature digest Incubate for Digestion (Overnight at 37°C) renature->digest stain Stain with Coomassie Blue digest->stain destain Destain Gel stain->destain analyze_bands Analyze Clear Bands (Densitometry) destain->analyze_bands

Caption: Workflow for the gelatin zymography technique.

FRET_Principle cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Mca_intact Mca Peptide_intact ---PLA-Nva-Dap---AR--- Mca_intact->Peptide_intact Dnp_intact Dnp Peptide_intact->Dnp_intact label_no_fluorescence No Fluorescence (Quenched) Mca_cleaved Mca Peptide_cleaved1 ---PLA- Mca_cleaved->Peptide_cleaved1 Dnp_cleaved Dnp Peptide_cleaved2 Nva-Dap---AR--- Peptide_cleaved2->Dnp_cleaved label_fluorescence Fluorescence (Signal) MMP2 Active MMP-2 cluster_cleaved cluster_cleaved MMP2->cluster_cleaved cluster_intact cluster_intact cluster_intact->MMP2

Caption: Principle of the FRET-based this compound assay.

Conclusion

Both the this compound fluorogenic substrate assay and gelatin zymography are valuable tools for the study of MMP-2. The fluorogenic assay offers a quantitative, high-throughput, and rapid method for measuring the activity of active MMP-2, making it ideal for screening studies and kinetic analysis. Gelatin zymography, while being more time-consuming and semi-quantitative, provides the unique advantage of identifying MMPs based on their molecular weight and distinguishing between their pro- and active forms. The choice of method should, therefore, be guided by the specific research question, the required level of quantification, and the available resources. For precise and high-throughput quantification of active MMP-2, the fluorogenic substrate assay is the superior choice. For exploratory studies aiming to identify different forms of gelatinases in complex biological samples, gelatin zymography remains a powerful and informative technique.

References

A Researcher's Guide to the Specific Detection of MMP-2: Validation of Mca-PLA-Nva-Dap(Dnp)-AR-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and specific detection of Matrix Metalloproteinase-2 (MMP-2) is crucial for understanding its role in various physiological and pathological processes, including cancer progression, cardiovascular diseases, and tissue remodeling. This guide provides a comprehensive validation of the fluorogenic substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH2 for the specific detection of MMP-2, comparing its performance with other available methods and providing detailed experimental data and protocols.

This compound: A Highly Sensitive Substrate for MMP-2

This compound is a synthetic peptide substrate designed for the sensitive and continuous assay of MMP-2 activity.[1][2] This substrate operates on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp quencher to the Mca fluorophore suppresses fluorescence. Upon cleavage of the peptide bond by an active MMP-2 enzyme, the Mca group is liberated from the quenching effects of the Dnp group, resulting in a quantifiable increase in fluorescence intensity.[3][4] The excitation and emission maxima for the liberated Mca fluorophore are approximately 328 nm and 420 nm, respectively.[1]

Performance Comparison: this compound vs. Alternative MMP-2 Detection Methods

The validation of any detection method hinges on its specificity and sensitivity. Below is a comparative analysis of this compound against other commonly used fluorogenic substrates and alternative detection techniques.

Quantitative Comparison of Fluorogenic Substrates for MMPs

The catalytic efficiency of an enzyme for a particular substrate is best described by the kinetic parameter kcat/Km. A higher kcat/Km value indicates greater specificity and efficiency of the substrate for the enzyme.

Substrate SequenceTarget MMP(s)kcat/Km (M⁻¹s⁻¹)Reference(s)
This compound MMP-2 6.3 x 10⁵ [3]
MMP-71.7 x 10⁵[3]
Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-1)MMP-2-[5]
MMP-1, MMP-8, MMP-13-[5]
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-6)MMP-1, MMP-8, MMP-13, MT1-MMPIncreased 2- to 9-fold vs. FS-1[5][6]
Gelatinases (MMP-2, MMP-9)High, similar to FS-1[5]
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2MMP-1, MMP-2-[4]
Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH2 (NFF-2)MMP-359,400[7]
MMP-254,000[7]
MMP-955,300[7]
Fluorogenic Triple-Helical Peptides (fTHPs)MMP-1, MMP-2, MMP-13Varies[8][9]

Note: A direct comparison of kcat/Km values across different studies should be made with caution due to potential variations in experimental conditions. The data presented here is for comparative purposes. The substrate this compound demonstrates a high catalytic efficiency for MMP-2.[3] While it also shows activity with MMP-7, the higher kcat/Km for MMP-2 suggests a preferential cleavage. For definitive specificity, it is recommended to test against a broader panel of MMPs under consistent experimental conditions.

Comparison with Other MMP-2 Detection Techniques
MethodPrincipleAdvantagesDisadvantagesQuantitative?
FRET-based Assay Enzymatic cleavage of a fluorogenic peptide substrate.High sensitivity, continuous monitoring of enzyme activity, suitable for high-throughput screening.Can be susceptible to interference from other proteases, requires purified enzymes for absolute quantification.Yes
Gelatin Zymography SDS-PAGE with gelatin co-polymerized in the gel. MMPs digest the gelatin, leaving clear bands upon staining.Can distinguish between pro- and active forms of MMP-2 and MMP-9, semi-quantitative.Less sensitive than FRET assays, not continuous, can be affected by TIMPs.[10][11][12]Semi-quantitative
ELISA Antibody-based detection of MMP-2 protein.High specificity, can measure total MMP-2 protein levels (both active and inactive).Does not measure enzyme activity, may not correlate with the functional state of the enzyme.[12][13]Yes

Experimental Protocols

MMP-2 Activity Assay using this compound

This protocol provides a general framework for determining MMP-2 activity. Optimal conditions may need to be determined for specific experimental setups.

Materials:

  • Recombinant human MMP-2 (active)

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35

  • Inhibitor (for control): EDTA (10 mM) or a specific MMP-2 inhibitor

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at ~328 nm and emission at ~420 nm

Procedure:

  • Substrate Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 1 mM). Further dilute the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).

  • Enzyme Preparation: Dilute the active MMP-2 enzyme in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • To appropriate wells of the 96-well plate, add 50 µL of Assay Buffer (for blank), 50 µL of inhibitor solution, and 50 µL of the diluted MMP-2 enzyme solution.

    • Add 50 µL of the diluted substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Measurement: Immediately place the plate in the microplate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes).

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

    • Enzyme activity can be calculated from a standard curve generated with a known concentration of the free Mca fluorophore.

Gelatin Zymography

A detailed protocol for gelatin zymography can be found in various publications.[10][11] The basic steps involve:

  • Preparation of polyacrylamide gels containing gelatin.

  • Electrophoresis of samples under non-reducing conditions.

  • Washing the gel to remove SDS and allow enzyme renaturation.

  • Incubation of the gel in a developing buffer to allow gelatin digestion.

  • Staining the gel with Coomassie Brilliant Blue and then destaining. Areas of enzymatic activity will appear as clear bands against a blue background.

Visualizing MMP-2 in Biological Pathways and Experimental Design

To better understand the context of MMP-2 activity, the following diagrams illustrate its signaling pathway and the experimental workflow for its detection.

MMP2_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., VEGF, TGF-β, IGF) PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT activate MAPK p38 MAPK/JNK Pathways Growth_Factors->MAPK activate Cytokines Pro-inflammatory Cytokines Cytokines->MAPK activate Pro_MMP2 Pro-MMP-2 (Inactive) PI3K_AKT->Pro_MMP2 upregulates expression MAPK->Pro_MMP2 upregulates expression MT1_MMP MT1-MMP (MMP-14) MT1_MMP->Pro_MMP2 recruits TIMP2 TIMP-2 TIMP2->MT1_MMP binds to MMP2_Active Active MMP-2 Pro_MMP2->MMP2_Active cleavage by active MT1-MMP ECM_Degradation ECM Degradation (Collagen IV, V, etc.) MMP2_Active->ECM_Degradation Angiogenesis Angiogenesis MMP2_Active->Angiogenesis Growth_Factor_Release Release of Bioactive Molecules MMP2_Active->Growth_Factor_Release Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration

Caption: MMP-2 activation and downstream signaling cascade.

Experimental_Workflow Sample_Prep Sample Preparation (e.g., cell lysate, conditioned media) Assay_Setup Assay Setup (Enzyme, Substrate, Buffer) Sample_Prep->Assay_Setup Incubation Incubation (Controlled Temperature) Assay_Setup->Incubation Fluorescence_Measurement Fluorescence Measurement (Ex: 328 nm, Em: 420 nm) Incubation->Fluorescence_Measurement Data_Analysis Data Analysis (Kinetic calculations) Fluorescence_Measurement->Data_Analysis Results Results (MMP-2 Activity) Data_Analysis->Results

Caption: Experimental workflow for MMP-2 activity assay.

Conclusion

The fluorogenic substrate this compound provides a highly sensitive and specific tool for the quantitative measurement of MMP-2 activity. Its performance, particularly its high catalytic efficiency for MMP-2, makes it a valuable reagent for researchers studying the intricate roles of this enzyme. When choosing a detection method, researchers should consider the specific experimental question. For real-time, quantitative assessment of enzymatic activity, FRET-based substrates like this compound are superior. For analyzing the presence of different forms of the enzyme or for a more qualitative assessment, gelatin zymography remains a useful technique. ELISA is the method of choice for quantifying total MMP-2 protein levels, irrespective of activity. By understanding the strengths and limitations of each method, researchers can select the most appropriate tool to advance their investigations into the multifaceted world of matrix metalloproteinases.

References

Unveiling the Specificity of a Widely Used MMP-2 Substrate: A Comparative Analysis of Mca-PLA-Nva-Dap(Dnp)-AR-NH2 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a specific substrate is paramount for the accurate assessment of matrix metalloproteinase (MMP) activity. This guide provides a comparative analysis of the fluorogenic substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH2, with a primary focus on its cross-reactivity with various MMPs. The information presented herein is supported by available experimental data and detailed protocols to aid in the design and interpretation of enzymatic assays.

The substrate this compound is a well-established and commercially available tool for measuring the activity of matrix metalloproteinase-2 (MMP-2), also known as gelatinase A.[1][2] Its design incorporates a fluorescent donor, 7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).[3] Cleavage of the peptide backbone by an active MMP separates the Mca from the Dnp, resulting in a quantifiable increase in fluorescence, which is directly proportional to enzyme activity.[4]

Comparative Analysis of MMP Cross-Reactivity

While this compound is predominantly recognized as an MMP-2 substrate, an objective evaluation of its interaction with other MMPs is crucial for accurate data interpretation, especially when working with complex biological samples where multiple MMPs may be present. The specificity of a substrate is quantified by the catalytic efficiency (kcat/Km), where a higher value indicates a more efficient enzymatic reaction.

Based on available data, the following table summarizes the kinetic parameters of this compound with MMP-2 and MMP-7.

MMP IsoformCommon Namekcat/Km (M⁻¹s⁻¹)Reference
MMP-2 Gelatinase A6.3 x 10⁵[4]
MMP-7 Matrilysin1.7 x 10⁵[4]

This table will be updated as more comprehensive cross-reactivity data becomes available.

The data indicates that while the substrate is most efficiently cleaved by MMP-2, it also exhibits considerable reactivity with MMP-7. This underscores the importance of using specific inhibitors or employing orthogonal methods to confirm the identity of the MMP being measured in a given experimental system.

Experimental Protocols

A detailed and standardized protocol is essential for obtaining reproducible and comparable results. The following is a comprehensive methodology for determining MMP activity using the this compound substrate, synthesized from established fluorometric assay principles.

I. Reagent Preparation
  • Assay Buffer: Prepare a buffer solution containing 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35, adjusted to pH 7.5. The calcium chloride is essential for MMP activity.

  • Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. Store this solution at -20°C, protected from light.

  • Enzyme Preparation: Reconstitute purified, recombinant MMPs in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.

  • Inhibitor Control (Optional): Prepare a stock solution of a broad-spectrum MMP inhibitor (e.g., GM6001 or EDTA) in DMSO. This will serve as a negative control to ensure that the observed fluorescence increase is due to MMP activity.

II. Enzyme Activity Assay
  • Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration. A typical starting concentration is 10 µM.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • Enzyme solution (or biological sample)

    • Inhibitor solution (for negative control wells)

  • Enzyme Activation (if necessary): Some commercially available MMPs are in a pro-enzyme (zymogen) form and require activation. This is typically achieved by incubation with p-aminophenylmercuric acetate (APMA) at 37°C. Follow the manufacturer's specific instructions for activation and subsequent APMA inactivation or removal.

  • Initiate Reaction: Add the substrate working solution to each well to start the enzymatic reaction. The final reaction volume is typically 100-200 µL.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the Mca fluorophore (typically Ex/Em = 328/393 nm).

  • Kinetic Analysis: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes at a constant temperature (e.g., 37°C).

III. Data Analysis
  • Calculate Reaction Velocity: The rate of substrate cleavage is determined by the slope of the linear portion of the fluorescence intensity versus time plot.

  • Determine Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and the maximal velocity (Vmax), perform the assay with varying substrate concentrations. The kcat can then be calculated from the Vmax if the enzyme concentration is known. The catalytic efficiency is the ratio of kcat to Km.

Visualizing the Workflow and a Key Signaling Pathway

To further clarify the experimental process and the biological context of MMP-2, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation reaction_setup Reaction Setup (96-well plate) reagent_prep->reaction_setup enzyme_prep Enzyme Preparation enzyme_prep->reaction_setup substrate_prep Substrate Preparation substrate_prep->reaction_setup incubation Incubation (37°C) reaction_setup->incubation measurement Fluorescence Measurement incubation->measurement data_acq Data Acquisition measurement->data_acq kinetic_analysis Kinetic Analysis data_acq->kinetic_analysis

Experimental workflow for MMP activity assay.

MMP-2 is a key enzyme involved in the degradation of the extracellular matrix and plays a significant role in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis. Its activity is tightly regulated by a complex network of signaling pathways.

mmp2_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_ecm Extracellular Matrix GF Growth Factors (VEGF, TGF-β, IGF) Receptor Receptor Tyrosine Kinases GF->Receptor binds PI3K PI3K/AKT Pathway Receptor->PI3K MAPK p38 MAPK Pathway Receptor->MAPK JNK JNK Pathway Receptor->JNK Pro_MMP2 Pro-MMP-2 (Inactive) PI3K->Pro_MMP2 upregulates expression MAPK->Pro_MMP2 upregulates expression JNK->Pro_MMP2 upregulates expression Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 activation ECM_Degradation ECM Degradation Active_MMP2->ECM_Degradation catalyzes

Simplified MMP-2 activation signaling pathway.

References

A Comparative Guide to MMP-2 Substrates: Mca-PLA-Nva-Dap(Dnp)-AR-NH2 versus Chromogenic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Matrix Metalloproteinase-2 (MMP-2) activity is crucial for understanding its role in physiological and pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. The choice of substrate for MMP-2 activity assays significantly impacts the sensitivity, specificity, and overall reliability of the results. This guide provides an objective comparison between the fluorogenic substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH2 and common chromogenic MMP-2 substrates, supported by experimental data and detailed protocols.

Introduction to MMP-2 Substrates

The quantification of MMP-2 activity relies on substrates that are specifically cleaved by the enzyme, leading to a detectable signal. Two primary classes of synthetic substrates are widely used: fluorogenic and chromogenic.

Fluorogenic Substrates , such as this compound, are peptides that contain a fluorescent reporter group (fluorophore) and a quencher group. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon cleavage by MMP-2, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is proportional to the enzyme activity.

Chromogenic Substrates for MMPs often utilize a thioester bond that, when hydrolyzed by the enzyme, releases a sulfhydryl group. This group then reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product that can be measured spectrophotometrically.

Performance Comparison: Fluorogenic vs. Chromogenic Substrates

The selection of an appropriate substrate depends on the specific requirements of the experiment, including the need for high sensitivity, the nature of the sample matrix, and the available instrumentation.

FeatureThis compound (Fluorogenic)Thiopeptide-based Substrates (Chromogenic)
Principle of Detection Fluorescence Resonance Energy Transfer (FRET)Thioester hydrolysis followed by reaction with DTNB
Detection Method FluorometrySpectrophotometry (Absorbance)
Wavelength Excitation: ~325-328 nm, Emission: ~393-420 nm[1]~412 nm
Sensitivity Generally higher sensitivity, suitable for low enzyme concentrations. Fluorometric assays can often detect picomolar to nanomolar concentrations.Generally lower sensitivity compared to fluorogenic assays, typically in the micromolar to millimolar range. May require higher enzyme concentrations or longer incubation times.
Kinetic Parameters (kcat/Km) A similar fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, has a reported kcat/Km of 6.3 x 10⁵ M⁻¹s⁻¹ for MMP-2.Specific kcat/Km values for thiopeptide substrates with MMP-2 are not readily available in the literature, making direct quantitative comparison difficult.
Interference Potential for interference from fluorescent compounds in the sample matrix.Can be affected by compounds that absorb at 412 nm or by reducing agents that react with DTNB.
Advantages High sensitivity, continuous monitoring of enzyme kinetics.Cost-effective, utilizes standard laboratory spectrophotometers, stable signal.
Disadvantages Requires a fluorometer, potential for photobleaching, higher cost.Lower sensitivity, may not be suitable for high-throughput screening of weak inhibitors.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and comparable results. Below are representative protocols for MMP-2 activity assays using both fluorogenic and chromogenic substrates.

This compound (Fluorogenic) Assay Protocol

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • Recombinant human MMP-2

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% (v/v) Brij-35

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare MMP-2 Enzyme: Dilute recombinant MMP-2 to the desired concentration in Assay Buffer.

  • Prepare Substrate Solution: Dissolve this compound in DMSO to make a stock solution (e.g., 1 mM). Further dilute the stock solution in Assay Buffer to the final working concentration (e.g., 10 µM).

  • Assay Reaction:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of the diluted MMP-2 enzyme solution to the appropriate wells.

    • For inhibitor screening, pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C before adding the substrate.

    • Initiate the reaction by adding 25 µL of the substrate working solution to each well.

  • Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve. The enzyme activity is proportional to V₀.

Chromogenic (Thiopeptide) Assay Protocol

This protocol is based on the use of a thiopeptide substrate and DTNB.

Materials:

  • Recombinant human MMP-2

  • Thiopeptide substrate (e.g., Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC2H5)

  • DTNB (Ellman's Reagent)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM CaCl₂

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Prepare MMP-2 Enzyme: Dilute recombinant MMP-2 to the desired concentration in Assay Buffer.

  • Prepare Substrate and DTNB Solution:

    • Dissolve the thiopeptide substrate in DMSO to create a stock solution.

    • Prepare a working solution containing the thiopeptide substrate and DTNB in Assay Buffer. Final concentrations may need to be optimized (e.g., 100 µM substrate, 200 µM DTNB).

  • Assay Reaction:

    • Add 50 µL of the diluted MMP-2 enzyme solution to the appropriate wells of the 96-well plate.

    • For inhibitor screening, pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the substrate/DTNB working solution to each well.

  • Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 412 nm every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve. The enzyme activity is proportional to V₀.

Visualizing Key Processes

To further aid in the understanding of the experimental workflows and the biological context of MMP-2, the following diagrams are provided.

experimental_workflow_fluorogenic Fluorogenic MMP-2 Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_enzyme Dilute MMP-2 Enzyme add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate add_substrate Add Substrate (Initiate) prep_substrate->add_substrate add_buffer Add Buffer to Plate add_buffer->add_enzyme add_enzyme->add_substrate measure Measure Fluorescence (Ex/Em: 328/420 nm) add_substrate->measure analyze Analyze Kinetic Data measure->analyze

Caption: Workflow for a fluorogenic MMP-2 activity assay.

experimental_workflow_chromogenic Chromogenic MMP-2 Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_enzyme Dilute MMP-2 Enzyme add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Chromogenic Substrate + DTNB add_substrate Add Substrate/DTNB (Initiate) prep_substrate->add_substrate add_enzyme->add_substrate measure Measure Absorbance (412 nm) add_substrate->measure analyze Analyze Kinetic Data measure->analyze

Caption: Workflow for a chromogenic MMP-2 activity assay.

MMP2_Signaling_Pathway Simplified MMP-2 Signaling and Activation GF Growth Factors (e.g., EGF, FGF) Receptor Tyrosine Kinase Receptor GF->Receptor Binds PI3K PI3K/Akt Pathway Receptor->PI3K Activates MAPK Ras/Raf/MEK/ERK Pathway Receptor->MAPK Activates Pro_MMP2_Gene MMP-2 Gene Transcription PI3K->Pro_MMP2_Gene Upregulates MAPK->Pro_MMP2_Gene Upregulates Pro_MMP2 Pro-MMP-2 (Inactive) Pro_MMP2_Gene->Pro_MMP2 Translates to TIMP2 TIMP-2 Pro_MMP2->TIMP2 Binds to MT1_MMP MT1-MMP (MMP-14) MT1_MMP->Pro_MMP2 Cleaves to activate TIMP2->MT1_MMP Binds to Active_MMP2 Active MMP-2 ECM_Degradation ECM Degradation (e.g., Collagen IV) Active_MMP2->ECM_Degradation Leads to Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Promotes

References

A Comparative Performance Review of the Fluorogenic MMP-2 Substrate: Mca-PLA-Nva-Dap(Dnp)-AR-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorogenic substrate is critical for the accurate assessment of Matrix Metalloproteinase-2 (MMP-2) activity. This guide provides a detailed comparison of the performance of the widely used substrate, Mca-PLA-Nva-Dap(Dnp)-AR-NH2, with alternative fluorogenic substrates, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a synthetic peptide designed as a highly sensitive fluorogenic substrate for Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A.[1][2] Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[3][4] The peptide incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).[2][3] In its intact state, the close proximity of the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide bond by MMP-2, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[2][5] This substrate is valuable for the continuous monitoring of MMP-2 activity in various research applications, including inhibitor screening and kinetic studies.

Performance and Kinetic Parameters

The catalytic efficiency of an enzyme for a given substrate is often expressed by the kcat/Km value. For this compound, the reported kcat/Km value for MMP-2 (gelatinase A) is 3.97 x 10⁵ M⁻¹s⁻¹. Another source reports a similar value of 6.3 x 10⁵ M⁻¹s⁻¹. This indicates a high catalytic efficiency of MMP-2 for this substrate.

Comparative Analysis with Alternative Substrates

A comprehensive evaluation of a substrate's performance requires comparison with available alternatives. Below is a table summarizing the kinetic data for this compound and other commonly used fluorogenic substrates for MMPs.

SubstrateTarget MMP(s)kcat/Km (M⁻¹s⁻¹)Reference(s)
This compound MMP-2 3.97 x 10⁵
MMP-2 (Gelatinase A) 6.3 x 10⁵
Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6)MMP-11.2 x 10⁶[6][7]
MMP-21.1 x 10⁶[6][7]
MMP-84.0 x 10⁶[6][7]
MMP-135.0 x 10⁶[6][7]
MT1-MMP (MMP-14)1.5 x 10⁶[6][7]
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-1)MMP-1, MMP-2, MMP-7, MMP-9Not specified in detail[3]
Mca-RPKPVE-Nval-WRK(Dnp)-NH2MMP-3, MMP-10Not specified in detail[8]
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2MMP-1, MMP-3, MMP-26Not specified in detail[9]

Table 1: Comparative kinetic data of this compound and alternative fluorogenic MMP substrates.

As the data indicates, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) exhibits a higher catalytic efficiency for MMP-2 (1.1 x 10⁶ M⁻¹s⁻¹) compared to this compound. Furthermore, FS-6 demonstrates broad reactivity across several collagenases.[6][7] This suggests that for applications requiring the highest sensitivity for MMP-2, or for studies involving multiple collagenases, FS-6 may be a more suitable alternative. However, the high specificity of this compound for MMP-2 makes it a valuable tool when selective detection of this particular gelatinase is paramount.

Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental execution. Below is a detailed protocol for a typical MMP-2 activity assay using a fluorogenic substrate like this compound.

Materials:
  • Recombinant human MMP-2 (active)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

  • Inhibitor (optional, for control experiments): e.g., EDTA (10 mM)

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at 328 nm and emission at 420 nm[2]

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the MMP-2 enzyme and the substrate to the desired working concentrations in Assay Buffer. A typical final substrate concentration is 1-10 µM. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 20 µL of the diluted MMP-2 enzyme solution to the appropriate wells.

    • For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C before adding the substrate.

    • To initiate the reaction, add 20 µL of the diluted substrate solution to each well.

  • Measurement:

    • Immediately place the microplate in the fluorometric reader, pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • The initial velocity (rate) of the reaction is determined from the linear portion of the curve.

    • Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of substrate cleavage using a standard curve of the free Mca fluorophore.

Visualizing the Mechanism and Workflow

To further clarify the underlying principles and experimental steps, the following diagrams have been generated using the Graphviz DOT language.

FRET_Cleavage cluster_0 Intact Substrate (No Fluorescence) cluster_1 Cleaved Substrate (Fluorescence) Mca Mca (Fluorophore) Peptide Peptide (PLA-Nva-Dap-AR) Mca->Peptide covalent bond Dnp Dnp (Quencher) Peptide->Dnp covalent bond MMP2 MMP-2 Peptide->MMP2 Cleavage Site Mca_cleaved Mca-Peptide Fragment Dnp_cleaved Dnp-Peptide Fragment MMP2->Mca_cleaved releases MMP2->Dnp_cleaved releases

Caption: FRET-based cleavage of this compound by MMP-2.

MMP2_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Buffer) start->reagent_prep plate_setup Plate Setup (Add Buffer, Enzyme, Inhibitor) reagent_prep->plate_setup reaction_init Reaction Initiation (Add Substrate) plate_setup->reaction_init measurement Fluorescence Measurement (Kinetic Read at 37°C) reaction_init->measurement data_analysis Data Analysis (Calculate Initial Velocity) measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for MMP-2 activity assay.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the specific detection of MMP-2 activity. While other substrates, such as FS-6, may offer higher catalytic efficiency and broader reactivity, the specificity of this compound makes it an indispensable tool for focused investigations of MMP-2. The choice of substrate should be guided by the specific requirements of the experiment, including the desired level of sensitivity and selectivity. The provided experimental protocol and workflow diagrams offer a solid foundation for researchers to design and execute reliable MMP-2 activity assays.

References

Establishing the Limit of Detection for Mca-PLA-Nva-Dap(Dnp)-AR-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorogenic peptide substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH2 for the detection of Matrix Metalloproteinase-2 (MMP-2) activity. We will explore its performance in the context of alternative detection methods and provide the necessary experimental protocols to establish its limit of detection (LOD).

Introduction to this compound

This compound is a highly specific fluorogenic substrate for MMP-2[1][2][3]. The principle of its function lies in Fluorescence Resonance Energy Transfer (FRET). The 7-methoxycoumarin (Mca) fluorophore is quenched by the 2,4-dinitrophenyl (Dnp) group within the intact peptide. Upon cleavage of the peptide by active MMP-2, the Mca group is liberated from the quencher, resulting in a significant increase in fluorescence intensity that can be monitored in real-time[4]. This substrate is valuable for the continuous assay of MMP-2 activity in various research applications, including cancer biology and drug discovery.

Performance Comparison: Limit of Detection

Below is a comparison of the reported limits of detection or sensitivity for various MMP-2 activity and protein detection methods.

Assay MethodAnalyteLimit of Detection / SensitivityReference
Fluorogenic Substrate (this compound) MMP-2 ActivityPicomolar range (estimated)[5]
ELISA-based Activity Assay (QuickZyme Human MMP-2 Activity Assay) MMP-2 Activity4 pg/mL (overnight incubation)
Gelatin Zymography MMP-2 ActivityNot typically quantified with a precise LOD, but considered highly sensitive.
ELISA (Total Protein) MMP-2 Protein0.05 ng/mL - 3.5 ng/mL

Experimental Protocols

Determining the Limit of Detection for this compound

This protocol outlines the steps to experimentally determine the limit of detection of MMP-2 activity using the this compound substrate. The LOD is calculated as three times the standard deviation of the blank divided by the slope of the linear portion of the standard curve.

Materials:

  • This compound substrate

  • Recombinant active MMP-2 enzyme of known concentration

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorometric microplate reader with excitation at ~328 nm and emission at ~420 nm.

Procedure:

  • Prepare a Standard Curve of the Fluorescent Product (Mca): To relate fluorescence units to molar concentrations, a standard curve of the free Mca fluorophore should be prepared.

  • Prepare MMP-2 Enzyme Dilutions: Perform a serial dilution of the active MMP-2 enzyme in assay buffer to create a range of concentrations (e.g., from 0 to 100 ng/mL).

  • Prepare Substrate Solution: Dissolve this compound in DMSO to create a stock solution and then dilute to the final working concentration in the assay buffer. The final concentration of DMSO in the assay should be kept low (<1%).

  • Assay Reaction:

    • Pipette 50 µL of each MMP-2 dilution into the wells of the microplate.

    • Add 50 µL of the substrate solution to each well to initiate the reaction.

    • Include a "no enzyme" control (blank) containing only the substrate and assay buffer.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using the microplate reader.

  • Data Analysis:

    • For each MMP-2 concentration, calculate the rate of substrate cleavage (change in fluorescence over time).

    • Subtract the rate of the blank from the rates of all other samples.

    • Plot the reaction rate (RFU/min) against the MMP-2 concentration to generate a standard curve.

    • Determine the linear range of the standard curve.

    • Calculate the standard deviation (SD) of the blank measurements.

    • Calculate the Limit of Detection (LOD) using the formula: LOD = (3 x SD of blank) / slope of the linear range of the standard curve .

Alternative Method 1: Gelatin Zymography

Gelatin zymography is a widely used technique to detect MMP activity. It involves the separation of proteins by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity, and areas of gelatin degradation by MMPs appear as clear bands against a blue-stained background.

Brief Protocol:

  • Prepare a polyacrylamide gel containing gelatin.

  • Load protein samples (e.g., cell culture supernatant, tissue extracts) under non-reducing conditions.

  • Perform electrophoresis to separate the proteins by size.

  • Wash the gel with a Triton X-100 solution to remove SDS and allow protein renaturation.

  • Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Gelatinolytic activity will appear as clear bands on a blue background. The molecular weight can be used to identify the MMPs (pro-MMP-2 at ~72 kDa, active MMP-2 at ~62 kDa).

Alternative Method 2: ELISA-based Activity Assay

Commercially available ELISA-based activity assays, such as the QuickZyme Human MMP-2 Activity Assay, provide a quantitative measurement of active MMP-2. These assays typically involve the capture of MMP-2 in a microplate well and the subsequent detection of its enzymatic activity using a specific substrate that produces a colorimetric or fluorescent signal.

General Workflow:

  • Samples containing MMP-2 are added to the wells of a microplate pre-coated with an MMP-2 capture antibody.

  • After incubation and washing, a detection reagent containing a modified pro-enzyme and a chromogenic or fluorogenic substrate is added.

  • Active MMP-2 in the sample activates the pro-enzyme, which then cleaves the substrate, generating a signal.

  • The signal intensity is proportional to the amount of active MMP-2 in the sample and is quantified by comparison to a standard curve.

Visualizations

MMP-2 Signaling and Activation Pathway

The activation and signaling of MMP-2 are complex processes involving multiple cellular components and pathways. Pro-MMP-2 is secreted into the extracellular space where it is activated, primarily at the cell surface, by a complex involving membrane-type 1 MMP (MT1-MMP) and tissue inhibitor of metalloproteinases-2 (TIMP-2). Once activated, MMP-2 can degrade components of the extracellular matrix, a crucial step in processes like cell migration, invasion, and angiogenesis. The expression of MMP-2 is regulated by various signaling pathways, including the PI3K/Akt and MAPK pathways, which can be initiated by growth factors such as VEGF and TGF-β.

MMP2_Signaling_Pathway MMP-2 Activation and Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Pro_MMP2 Pro-MMP-2 Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 activation ECM Extracellular Matrix (e.g., Collagen IV) Active_MMP2->ECM cleaves TIMP2 TIMP-2 MT1_MMP MT1-MMP TIMP2->MT1_MMP binds MT1_MMP->Pro_MMP2 Degraded_ECM Degraded ECM Growth_Factors Growth Factors (VEGF, TGF-β) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt activates MAPK MAPK Pathway Receptor->MAPK activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) PI3K_Akt->Transcription_Factors activates MAPK->Transcription_Factors activates MMP2_Gene MMP-2 Gene Expression Transcription_Factors->MMP2_Gene upregulates MMP2_Gene->Pro_MMP2 synthesis & secretion

Caption: MMP-2 activation and its regulation by intracellular signaling pathways.

Experimental Workflow for Determining the Limit of Detection

The following diagram illustrates the key steps in an experimental workflow designed to determine the limit of detection for the this compound substrate.

LOD_Workflow Workflow for LOD Determination A Prepare Serial Dilutions of Active MMP-2 C Set up Reactions in 96-well Plate A->C B Prepare Substrate Working Solution B->C D Incubate at 37°C C->D E Monitor Fluorescence Increase Over Time D->E F Calculate Reaction Rates (RFU/min) E->F G Plot Standard Curve (Rate vs. [MMP-2]) F->G H Determine Linear Range and Slope G->H J Calculate LOD H->J I Calculate Standard Deviation of the Blank I->J

Caption: Experimental workflow for determining the limit of detection.

References

Safety Operating Guide

Proper Disposal of Mca-PLA-Nva-Dap(Dnp)-AR-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of the fluorogenic peptide substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH2. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure laboratory safety and regulatory compliance.

The disposal of this compound must be handled with care due to its chemical composition, which includes a dinitrophenyl (Dnp) group. Dnp-containing compounds are categorized as hazardous and potentially explosive under certain conditions.[1][2][3][4] Therefore, this peptide should never be disposed of via standard laboratory drains or as regular solid waste.[5] Adherence to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) for hazardous waste management is mandatory.[2][6]

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). A partial SDS for a similar compound, Mca-PLGL-Dap(Dnp)-AR-NH2, indicates that it may emit toxic fumes upon combustion and requires handling in a well-ventilated area.[7]

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical splash goggles
Hand ProtectionNitrile gloves (double-gloving recommended)
Body ProtectionLaboratory coat
RespiratoryUse in a certified chemical fume hood

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous waste. This includes unused neat compound, solutions, contaminated vials, pipette tips, and gloves.

  • The Dnp moiety classifies this compound as a P-listed hazardous waste, requiring specific disposal procedures.[1]

2. Waste Collection and Storage:

  • Solid Waste:

    • Collect dry waste, such as contaminated vials and pipette tips, in a dedicated, clearly labeled hazardous waste container with a liner.[1]

    • The container must be kept securely closed except when adding waste.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

    • Maintain the pH of aqueous solutions between 5.0 and 9.0 before collection, if your institution's guidelines permit.[8]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Potentially Explosive").

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10]

    • Ensure the SAA is inspected weekly for any signs of leakage.[9]

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][11]

  • Provide the waste manifest with all necessary information regarding the chemical composition and hazards.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Consult SDS and Institutional Protocols B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Identify Waste Type B->C D Solid Waste (Vials, Tips, Gloves) C->D Solid E Liquid Waste (Solutions) C->E Liquid F Collect in Lined, Labeled Hazardous Waste Container for Solids D->F G Collect in Leak-Proof, Labeled Hazardous Waste Container for Liquids E->G H Store in Designated Satellite Accumulation Area (SAA) F->H G->H I Arrange for Pickup by EHS or Licensed Contractor H->I J Complete Waste Manifest I->J

Caption: Disposal workflow for this compound.

Signaling Pathway for Hazard Recognition and Response

This diagram outlines the logical flow for recognizing the hazards associated with this compound and initiating the appropriate safety and disposal responses.

HazardResponse Hazard Recognition and Response Pathway cluster_recognition Hazard Recognition cluster_assessment Risk Assessment cluster_action Action A This compound Identified for Disposal B Presence of Dnp Group? A->B C Presence of Peptide Structure? A->C D Presence of Fluorescent Moiety? A->D E Potentially Explosive Hazard (if dry) B->E Yes F Chemical Waste (Not for Drain Disposal) C->F Yes G Hazardous Chemical Waste D->G Yes H Treat as P-Listed Hazardous Waste E->H I Follow Institutional Chemical Waste Protocols F->I J Segregate from other Waste Streams G->J K Contact EHS for Disposal H->K I->K J->K

Caption: Hazard recognition and response pathway for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.